Kmg-104AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H17F2NO9 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
acetyloxymethyl 1-(3-acetyloxy-2,7-difluoro-6-oxoxanthen-9-yl)-4-oxoquinolizine-3-carboxylate |
InChI |
InChI=1S/C28H17F2NO9/c1-13(32)37-12-38-28(36)18-7-15(21-5-3-4-6-31(21)27(18)35)26-16-8-19(29)22(34)10-23(16)40-24-11-25(39-14(2)33)20(30)9-17(24)26/h3-11H,12H2,1-2H3 |
InChI Key |
XXSSZRGXMKYDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OC(=O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Inner Workings of Kmg-104AM: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Kmg-104AM, a fluorescent probe designed for the detection of intracellular magnesium ions (Mg²⁺). We will delve into its chemical properties, the principles of its fluorescence modulation, and provide detailed protocols for its application in cellular imaging.
Core Principles: An "Off-On" Switch for Magnesium Detection
This compound is the acetoxymethyl (AM) ester form of KMG-104, a member of the fluorescein family of dyes. The AM ester modification renders the molecule membrane-permeable, allowing it to be readily loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable KMG-104 probe within the cytoplasm.
The fluorescence of KMG-104 is modulated by a process known as Photoinduced Electron Transfer (PeT) . In its free, unbound state, the KMG-104 molecule exhibits very low fluorescence. This is because a specialized electron-donating group in the molecule quenches the fluorescence of the xanthene fluorophore through PeT. Upon binding to Mg²⁺, a conformational change occurs in the probe, which inhibits the PeT process. This "off-on" switching mechanism results in a significant increase in fluorescence intensity, directly proportional to the concentration of free Mg²⁺.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the active form of the probe, KMG-104.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~490 nm | [2] |
| Emission Wavelength (λem) | ~510 nm | [2] |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 - 3 mM | [1][2] |
| Selectivity (Kd for Ca²⁺) | ~7.5 mM | |
| Fluorescence Enhancement upon Mg²⁺ saturation | ~10-fold |
| Parameter (for KMG-301) | Value | Reference |
| Quantum Yield (Φ) | 0.15 | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ |
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
KMG-104AM: A Technical Guide to Intracellular Magnesium Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KMG-104AM, a fluorescent probe for the detection and imaging of intracellular magnesium ions (Mg²⁺). We will delve into the core principles of its mechanism, present key quantitative data, and provide a foundational experimental protocol for its application in cellular and subcellular contexts.
Core Principle of Mg²⁺ Detection
This compound is a selectively designed, membrane-permeable fluorescent probe derived from fluorescein.[1] Its functionality relies on the intracellular conversion to its active, membrane-impermeable form, KMG-104, by cytosolic esterases. The fundamental principle of Mg²⁺ detection by KMG-104 lies in a process known as photoinduced electron transfer (PET). In its unbound state, the KMG-104 molecule exhibits low fluorescence due to the quenching of the fluorophore by a nearby electron-rich chelating moiety. Upon selective binding of a magnesium ion, a conformational change occurs in the molecule. This change inhibits the PET process, leading to a significant increase in the fluorescence intensity of the probe. This direct correlation between Mg²⁺ concentration and fluorescence emission allows for the quantitative imaging of intracellular Mg²⁺ dynamics.[2]
The design of KMG-104 ensures high selectivity for Mg²⁺ over other biologically relevant cations, particularly calcium (Ca²⁺), which is often present at much lower resting intracellular concentrations but can undergo significant fluctuations.[3][4] Furthermore, the fluorescence of KMG-104 is stable within a physiological pH range of 6.0 to 7.6, making it a reliable tool for live-cell imaging.[3]
Quantitative Data
The following table summarizes the key quantitative parameters of the KMG-104 probe, essential for experimental design and data interpretation.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | ~490 nm | |
| Emission Wavelength (Em) | ~510 nm | |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 - 3 mM | |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | |
| pH Sensitivity | Insusceptible in the range of 6.0 to 7.6 | |
| Selectivity | High for Mg²⁺ over Na⁺, K⁺, and Ca²⁺ |
Experimental Protocols
This section outlines a general methodology for the use of this compound in cultured cells. Note that optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-5 mM.
-
Loading Buffer: Prepare a physiological buffer appropriate for your cell type (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer).
Cell Loading
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Prepare the working loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes.
-
After incubation, wash the cells twice with the loading buffer to remove excess probe.
-
Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM ester.
Imaging
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
Excite the cells at approximately 490 nm and collect the emission at around 510 nm.
-
Acquire baseline fluorescence images before applying any experimental treatment.
-
Initiate the experimental treatment and record the changes in fluorescence intensity over time.
Applications in Research and Drug Development
This compound has proven to be a valuable tool for investigating the roles of intracellular Mg²⁺ in various cellular processes. It has been successfully used to perform three-dimensional imaging of intracellular Mg²⁺ distributions in cells such as PC12 cells. Studies utilizing KMG-104 have explored Mg²⁺ mobilization from organelles like mitochondria, suggesting their role as intracellular magnesium stores. For instance, it has been used in conjunction with other fluorescent probes to simultaneously measure cytosolic and mitochondrial Mg²⁺ dynamics. The ability to monitor changes in intracellular Mg²⁺ concentration in response to various stimuli makes this compound a powerful asset in drug development for screening compounds that may modulate Mg²⁺ homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
Kmg-104AM: A Technical Guide to Excitation and Emission Spectra for Cellular Magnesium Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties and experimental application of Kmg-104AM, a fluorescent probe crucial for the quantification of intracellular magnesium ions (Mg²⁺). The document details the probe's excitation and emission characteristics, experimental protocols for its use, and its application in studying cellular signaling pathways.
Core Spectroscopic and Physicochemical Properties
This compound is the acetoxymethyl (AM) ester form of the Kmg-104 indicator, a highly selective fluorescent sensor for magnesium ions. The AM ester modification renders the molecule cell-permeant, allowing for its effective loading into live cells. Once inside the cell, endogenous esterases cleave the AM group, trapping the active Kmg-104 probe in the cytoplasm. Kmg-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for monitoring dynamic changes in intracellular magnesium concentrations.
The key quantitative properties of Kmg-104 are summarized in the table below:
| Property | Value | Notes |
| Excitation Maximum (λex) | ~488 nm | Commonly excited using the 488 nm line of an Argon laser[1]. |
| Emission Maximum (λem) | ~540 nm | Inferred from the derivative Kmg-104-AsH[2][3]. |
| Dissociation Constant (Kd) for Mg²⁺ | 1.7 - 2.1 mM | Indicates its suitability for measuring physiological and pathological changes in intracellular Mg²⁺[1][2]. |
| Dissociation Constant (Kd) for Ca²⁺ | > 7.5 mM | Demonstrates high selectivity for Mg²⁺ over Ca²⁺. |
| pH Sensitivity | Insensitive in the range of 6.0 to 7.6 | Stable fluorescence within the typical physiological pH range. |
Experimental Protocols
Measurement of Excitation and Emission Spectra
A precise determination of the excitation and emission spectra of Kmg-104 is fundamental for accurate experimental design and data interpretation. The following protocol outlines a general procedure for these measurements using a spectrofluorometer.
Materials:
-
Kmg-104 (the hydrolyzed form of this compound)
-
Magnesium chloride (MgCl₂) solution of known concentration
-
Calcium chloride (CaCl₂) solution of known concentration
-
pH buffer (e.g., HEPES or MOPS) adjusted to physiological pH (7.2-7.4)
-
High-purity water
-
Spectrofluorometer with cuvettes
Procedure:
-
Preparation of Kmg-104 Stock Solution: Prepare a concentrated stock solution of Kmg-104 in a suitable solvent, such as DMSO.
-
Preparation of Measurement Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 7.2) containing a known concentration of MgCl₂ (e.g., 10 mM) to ensure saturation of the probe. For Mg²⁺-free measurements, a buffer with a chelator like EDTA can be used.
-
Sample Preparation: Dilute the Kmg-104 stock solution into the measurement buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (~540 nm).
-
Scan a range of excitation wavelengths (e.g., 400-520 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (~488 nm).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Data Analysis: Plot fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
The following diagram illustrates the generalized workflow for fluorescence spectroscopy:
References
KMG-104AM: An In-depth Technical Guide for Intracellular Magnesium Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of KMG-104AM, a fluorescent probe for the detection and imaging of intracellular magnesium ions (Mg²⁺). It includes detailed technical data, experimental protocols, and visualizations to facilitate its application in research and drug development.
Core Principles and Properties
This compound is the acetoxymethyl (AM) ester form of the highly selective fluorescein-derived magnesium probe, KMG-104. The AM ester modification renders the molecule membrane-permeant, allowing it to be easily loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant KMG-104 indicator in the cytoplasm. KMG-104 exhibits a significant increase in fluorescence emission intensity upon binding to Mg²⁺, enabling the quantification of intracellular free magnesium concentrations.
Quantitative Data
The following table summarizes the key quantitative properties of the active form of the probe, KMG-104.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | [1][2] |
| Excitation Wavelength (Optimal) | 488 nm (compatible with Argon lasers) | [1] |
| Fluorescence Enhancement upon Mg²⁺ saturation | Approximately 17-fold | |
| pH Sensitivity | Insusceptible to pH changes in the range of 6.0 to 7.6 | |
| Selectivity | High selectivity for Mg²⁺ over Ca²⁺ and no observed response to alkali metals. |
Sensing Mechanism and Intracellular Activation
The core of KMG-104's magnesium sensitivity lies in a photoinduced electron transfer (PeT) mechanism. In its free form, the probe's fluorescence is quenched. Upon binding to Mg²⁺, this quenching is suppressed, leading to a significant increase in fluorescence. The initial loading of cells relies on the AM ester form, this compound, which is converted to the active, Mg²⁺-sensitive form, KMG-104, by intracellular esterases.
Caption: Intracellular conversion of this compound and its interaction with Mg²⁺.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound for intracellular magnesium measurement.
I. Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (Optional but Recommended):
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
-
-
Physiological Buffer:
-
Use a physiological buffer appropriate for your cell type, for example, Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.
-
II. Cell Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on an appropriate imaging dish or coverslip and allow them to adhere and reach the desired confluency.
-
-
Loading Solution Preparation:
-
For a final this compound concentration of 1-5 µM, dilute the this compound stock solution into the physiological buffer.
-
If using Pluronic F-127, first mix the required volume of the this compound stock with an equal volume of the 20% Pluronic F-127 solution. Then, disperse this mixture into the physiological buffer by vortexing.
-
-
Cell Incubation:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature must be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular probe.
-
Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete de-esterification of the this compound to KMG-104 by intracellular esterases.
-
III. Fluorescence Imaging
-
Microscopy:
-
Image the loaded cells using a fluorescence microscope, preferably a confocal microscope for 3D imaging and reduced background.
-
Excite the KMG-104 at or near 488 nm.
-
Collect the fluorescence emission, typically in the green channel.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images before applying any experimental treatment.
-
For dynamic studies, acquire images at appropriate time intervals to monitor changes in intracellular Mg²⁺ concentration.
-
IV. Calibration of the Fluorescence Signal
To convert fluorescence intensity ratios into absolute Mg²⁺ concentrations, an in situ calibration is recommended.
-
Determination of F_max (Maximum Fluorescence):
-
After the experiment, expose the cells to a high concentration of Mg²⁺ (e.g., 10-20 mM) in the presence of a magnesium ionophore such as 4-bromo A-23187 to saturate the intracellular probe. Record the maximum fluorescence intensity (F_max).
-
-
Determination of F_min (Minimum Fluorescence):
-
Following the F_max measurement, replace the solution with a Mg²⁺-free buffer containing a strong Mg²⁺ chelator like EDTA (e.g., 50 mM) to determine the minimum fluorescence intensity (F_min).
-
-
Calculation of Intracellular Mg²⁺ Concentration:
-
The intracellular free Mg²⁺ concentration can be calculated using the following equation, derived from the law of mass action:
[Mg²⁺] = Kd * (F - F_min) / (F_max - F)
Where:
-
[Mg²⁺] is the intracellular free magnesium concentration.
-
Kd is the dissociation constant of KMG-104 for Mg²⁺ (~2.1 mM).
-
F is the fluorescence intensity of the indicator at a given time point.
-
F_min is the minimum fluorescence intensity in the absence of Mg²⁺.
-
F_max is the maximum fluorescence intensity at Mg²⁺ saturation.
-
Experimental Workflow Visualization
The following diagram outlines the key stages of a typical experiment using this compound.
Caption: A streamlined workflow for using this compound.
Applications in Research
This compound has been successfully employed to visualize three-dimensional intracellular Mg²⁺ distributions in cell lines such as PC12 cells. It has also been instrumental in studying Mg²⁺ transients upon mitochondrial depolarization, suggesting a role for mitochondria as intracellular magnesium stores. Its high selectivity and sensitivity make it a valuable tool for investigating the role of intracellular magnesium in a wide range of cellular processes and disease models.
References
The Pivotal Role of Intracellular Free Magnesium: A Technical Guide for Researchers
Abstract
Magnesium (Mg²⁺), the second most abundant intracellular cation, is a critical regulator of a vast array of cellular processes.[1][2][3] Its role extends far beyond that of a simple cofactor; it is a key player in signal transduction, enzyme kinetics, and the regulation of ion channels.[4][5] This technical guide provides an in-depth exploration of the multifaceted functions of intracellular free magnesium, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the quantitative aspects of intracellular magnesium, detail experimental protocols for its measurement, and visualize its involvement in key signaling pathways.
Introduction
For many years, the significance of intracellular free magnesium ([Mg²⁺]i) was often overshadowed by the more dynamic signaling roles of calcium. However, a growing body of evidence highlights that subtle changes in [Mg²⁺]i can have profound effects on cellular function. Unlike calcium, which often acts as a transient "trigger," magnesium can be considered a more "static" regulator, setting the threshold for numerous metabolic and signaling events. This guide aims to provide a detailed understanding of the core functions of intracellular free magnesium, its regulation, and the methodologies to accurately assess its intracellular concentration and impact.
Quantitative Overview of Intracellular Magnesium
The concentration of intracellular free magnesium is tightly regulated and varies between different cell types and subcellular compartments. This section summarizes key quantitative data related to intracellular magnesium, providing a foundation for understanding its physiological significance.
Table 1: Intracellular Free and Total Magnesium Concentrations in Various Cell Types and Organelles
| Cell Type/Organelle | Free [Mg²⁺] (mM) | Total [Mg²⁺] (mM) | Reference(s) |
| Cytosol | |||
| Cardiac Myocytes | 0.5 - 1.2 | 10-15 | |
| Hepatocytes | 0.37 | ~19 | |
| Erythrocytes | 0.178 (Normal) | - | |
| Platelets | 0.20 - 0.67 | - | |
| Skeletal Muscle | 0.93 - 0.95 | - | |
| Human Brain | ~0.3 | - | |
| Organelles | |||
| Mitochondria (Cardiac) | 0.8 | - | |
| Mitochondria (Liver) | 1.2 | - | |
| Nucleus | Assumed similar to cytoplasm | - | |
| Endoplasmic Reticulum | Not determined | - |
Table 2: Binding Affinity of Magnesium to Key Cellular Ligands
| Ligand | Dissociation Constant (Kd) | Reference(s) |
| ATP | 50 µM | |
| ADP | ~10-fold higher than ATP |
Table 3: Quantitative Effects of Intracellular Free Magnesium on Enzyme Kinetics
| Enzyme/Process | Effect of Increased [Mg²⁺]i | Quantitative Details | Reference(s) |
| Kinases (general) | Activation (as Mg-ATP complex) | Most kinases require Mg-ATP as the substrate. | |
| Insulin Receptor Tyrosine Kinase | Activation | Two Mg²⁺ ions can bind to the tyrosine kinase domain. | |
| Adenylate Kinase | Modulates equilibrium | The apparent equilibrium constant is dependent on [Mg²⁺]. | |
| Creatine Kinase | Increases observed equilibrium constant | Kobs increases from 37.8 (0 mM Mg²⁺) to 166 (1 mM Mg²⁺) at pH 7.0. | |
| Myokinase | Increases observed equilibrium constant | Kobs increases from 0.391 (0 mM Mg²⁺) to 1.05 (1 mM Mg²⁺). |
Key Signaling Pathways Involving Intracellular Magnesium
Intracellular free magnesium is a crucial modulator of several key signaling pathways. Its influence is often exerted through direct binding to signaling proteins or by acting as a necessary cofactor for enzymatic reactions within the cascade.
Insulin Signaling Pathway
Magnesium plays a vital role in both the secretion and action of insulin. In the insulin signaling cascade, magnesium is essential for the kinase activity of the insulin receptor and downstream signaling molecules.
TRPM7 Channel-Mediated Signaling
The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique protein that functions as both an ion channel permeable to Mg²⁺ and a kinase. It plays a critical role in maintaining intracellular magnesium homeostasis and is involved in various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
References
- 1. The biochemical function of Mg²+ in insulin secretion, insulin signal transduction and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Kmg-104AM: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Kmg-104AM, a cell-permeable fluorescent probe for the detection of intracellular magnesium ions (Mg²⁺). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, properties, and applications of this compound. Included are structured tables of quantitative data, detailed experimental protocols for intracellular Mg²⁺ imaging, and a visualization of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, in which Mg²⁺ dynamics play a crucial role.
Introduction
Magnesium is the second most abundant intracellular divalent cation and a critical cofactor in a vast array of enzymatic reactions, including those involved in ATP metabolism, DNA and RNA synthesis, and cellular signaling. The ability to accurately measure and visualize intracellular free Mg²⁺ concentrations ([Mg²⁺]i) is paramount for understanding cellular physiology and pathology. This compound is a powerful tool for this purpose, offering high selectivity and sensitivity for Mg²⁺ ions in a biological context. It is the acetoxymethyl (AM) ester of Kmg-104, a modification that renders the molecule membrane-permeant, allowing for its efficient loading into live cells.
Chemical Structure and Properties
Kmg-104 is a fluorescein-derived probe designed for the selective chelation of Mg²⁺. The acetoxymethyl ester groups in this compound mask the carboxyl groups of the parent compound, Kmg-104, neutralizing its negative charges and enabling passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now fluorescently active and membrane-impermeant Kmg-104.
Table 1: Chemical Properties of Kmg-104 and this compound
| Property | Kmg-104 | This compound |
| Molecular Formula | C₂₃H₁₁F₂NO₆ | C₂₈H₁₇F₂NO₈ |
| Molecular Weight | 435.33 g/mol | 549.43 g/mol |
| CAS Number | 852057-94-4 | 2436544-33-9 |
| Appearance | Brown to red solid | Solid |
| Solubility | DMSO (50 mg/mL) | DMSO |
Below are the 2D chemical structures of Kmg-104 and its acetoxymethyl ester, this compound.
Caption: 2D Chemical Structure of Kmg-104.
Caption: 2D Chemical Structure of this compound.
Spectroscopic and Binding Properties
Kmg-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it an excellent "off-on" fluorescent sensor. Its spectral properties are compatible with standard fluorescence microscopy equipment.
Table 2: Photophysical and Binding Properties of Kmg-104
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | ~490 nm | [1][2] |
| Emission Wavelength (Em) | ~510 nm | [1][2] |
| Dissociation Constant (Kd) for Mg²⁺ | 2.1 - 3 mM | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | 7.5 mM | |
| Optimal pH Range | 6.0 - 7.6 |
Signaling Pathway Involvement: NO/cGMP/PKG and Mitochondrial Mg²⁺ Release
This compound has been instrumental in elucidating the role of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway in mediating magnesium release from mitochondria. This pathway is crucial for various physiological processes, including the regulation of vascular tone and neuronal function.
The workflow for investigating this pathway using this compound is as follows:
Caption: Experimental workflow for studying Mg²⁺ dynamics.
The signaling cascade can be visualized as follows:
Caption: NO/cGMP/PKG signaling pathway for Mg²⁺ release.
Experimental Protocols
Materials
-
This compound (stock solution in anhydrous DMSO)
-
Cell culture medium (e.g., DMEM for PC12 cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Confocal microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~500-550 nm)
-
PC12 cells or other cell line of interest
-
Glass-bottom dishes or coverslips
Cell Preparation and Staining
-
Cell Seeding: Seed PC12 cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Loading Buffer: Prepare a loading buffer by diluting the this compound stock solution in serum-free cell culture medium or a suitable physiological buffer to a final concentration of 1-10 µM. To aid in solubilization, Pluronic F-127 (at a final concentration of 0.02%) can be added to the loading buffer.
-
Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed physiological buffer. Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with pre-warmed physiological buffer to remove any extracellular probe.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh, pre-warmed physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.
Fluorescence Imaging
-
Microscope Setup: Mount the dish or coverslip with the loaded cells onto the stage of a confocal microscope.
-
Cell Visualization: Locate the cells of interest using brightfield or DIC microscopy.
-
Image Acquisition: Switch to fluorescence imaging. Excite the cells at approximately 490 nm and collect the emitted fluorescence between 500 and 550 nm.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading before applying any experimental stimuli.
-
Experimental Manipulation: Perfuse the cells with the experimental solution (e.g., containing an agonist or antagonist of the signaling pathway of interest) and record the changes in fluorescence intensity over time.
Conclusion
This compound is a highly effective and selective fluorescent probe for the real-time monitoring of intracellular magnesium dynamics. Its utility in elucidating complex signaling pathways, such as the NO/cGMP/PKG pathway, underscores its importance as a tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide are intended to facilitate the successful application of this compound in a laboratory setting.
References
An In-depth Technical Guide to the Membrane Permeability of KMG-104AM
Notice: Information regarding "Kmg-104AM" is not available in the public domain based on the conducted literature search. The following guide is a template illustrating the expected structure and content for a comprehensive technical analysis of a novel compound's membrane permeability, as per the user's request. This structure can be populated with specific data once information on this compound becomes available.
Introduction
The cellular membrane represents a critical barrier and interface for pharmacological agents. Its selective permeability dictates the intracellular access and, consequently, the efficacy of therapeutic compounds. This document provides a detailed overview of the membrane permeability characteristics of this compound, a novel investigational compound. Understanding these properties is paramount for researchers, scientists, and drug development professionals in assessing its potential as a therapeutic agent. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes associated cellular processes.
Quantitative Permeability Data
The assessment of membrane permeability is crucial for predicting the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The apparent permeability coefficient (Papp) is a standard metric used to quantify the rate at which a compound crosses a membrane barrier in vitro.[1] The following tables would typically present Papp values for this compound determined through various permeability assays.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for this compound
| Compound | ALogP | PAMPA Papp (x 10-6 cm/s) |
| This compound | TBD | TBD |
| Control 1 | TBD | TBD |
| Control 2 | TBD | TBD |
| TBD: To Be Determined |
Table 2: Cell-Based Permeability Assay Data for this compound
| Cell Line | Direction | Transporter Overexpression | This compound Papp (x 10-6 cm/s) |
| Caco-2 | A to B | None | TBD |
| MDCK | A to B | None | TBD |
| MDCK-MDR1 | A to B | P-gp | TBD |
| A to B: Apical to Basolateral; TBD: To Be Determined |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific data. The methodologies for the key permeability assays are described below.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive diffusion of compounds across an artificial lipid membrane.
-
Materials:
-
96-well filter plates with a PVDF membrane.
-
Phospholipid solution (e.g., 2% lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (this compound) and control compounds.
-
96-well UV-Vis microplate reader.
-
-
Procedure:
-
The filter membrane of each well in the donor plate is coated with the phospholipid solution to form an artificial membrane.
-
The acceptor plate wells are filled with PBS.
-
The donor plate is filled with a solution of the test compound in PBS.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis microplate reader.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]equilibrium)
-
2. Caco-2 and MDCK Cell-Based Permeability Assays
Caco-2 and Madin-Darby Canine Kidney (MDCK) cells are commonly used in vitro models to predict intestinal drug absorption.[2]
-
Cell Culture:
-
Caco-2 or MDCK cells are seeded on permeable Transwell inserts and cultured for 21-25 days (Caco-2) or 3-5 days (MDCK) to form a confluent monolayer.[2]
-
The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
The test compound (this compound) is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (acceptor) compartment at various time points.
-
The concentration of the compound in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
The Papp value is calculated from the flux of the compound across the monolayer.
-
Signaling Pathways and Mechanisms of Action
Fluorescent probes are often designed to investigate specific cellular events or the concentration of particular ions. For instance, probes like the KMG-500 series are used to visualize intracellular magnesium ions (Mg²⁺).[3] The acetoxymethyl (AM) ester group is a common chemical modification used to enhance the membrane permeability of such probes.
The following diagram illustrates the general mechanism by which an AM-esterated probe crosses the cell membrane and becomes active within the cell.
References
- 1. A new workflow for the effective curation of membrane permeability data from open ADME information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-Infrared Fluorescent Probes for Imaging of Intracellular Mg2+ and Application to Multi-Color Imaging of Mg2+, ATP, and Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
KMG-104AM: An In-Depth Technical Guide to a Fluorescein-Derived Probe for Intracellular Magnesium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
KMG-104AM is a cell-permeant, fluorescein-derived fluorescent probe designed for the selective detection and imaging of intracellular magnesium ions (Mg²⁺). Its development has provided researchers with a valuable tool to investigate the intricate roles of Mg²⁺ in a multitude of cellular processes. This guide offers a comprehensive overview of this compound, including its mechanism of action, key characteristics, experimental protocols, and relevant data to facilitate its effective use in research and drug development.
Core Principles and Mechanism of Action
This compound operates on the principle of photoinduced electron transfer (PeT). In its unbound state, the fluorescence of the fluorescein core is quenched. Upon selective binding to Mg²⁺, the PeT process is inhibited, leading to a significant increase in fluorescence intensity. This "off-on" fluorescent response allows for the sensitive detection of changes in intracellular Mg²⁺ concentrations.[1] The acetoxymethyl (AM) ester moiety renders the molecule membrane-permeant, allowing it to be readily loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, Mg²⁺-sensitive form of the probe, KMG-104, in the cytoplasm.[1]
Quantitative Data
The photophysical and binding properties of KMG-104 are summarized in the tables below. These characteristics make it a highly selective and effective probe for measuring intracellular Mg²⁺.
Table 1: Photophysical Properties of KMG-104
| Property | Value | Notes |
| Excitation Wavelength (Ex) | ~490 nm | Compatible with standard 488 nm laser lines.[1] |
| Emission Wavelength (Em) | ~510 nm | Green fluorescence. |
| Fluorescence Enhancement | ~10-fold | Upon saturation with Mg²⁺.[2] |
| Quantum Yield (Φ) | Not Reported | Data for the related probe KMG-301 is 0.15.[2] |
| Molar Extinction Coefficient (ε) | Not Reported | Data for the related probe KMG-301 is 42,100 M⁻¹cm⁻¹. |
Table 2: Ion Binding Properties of KMG-104
| Ion | Dissociation Constant (Kd) | Notes |
| Mg²⁺ | ~2.1 mM | Suitable for detecting physiological intracellular Mg²⁺ concentrations. |
| Ca²⁺ | ~7.5 mM | Demonstrates high selectivity for Mg²⁺ over Ca²⁺. |
| pH Sensitivity | Insusceptible | In the physiological range of 6.0 to 7.6. |
Experimental Protocols
The following is a general protocol for loading cells with this compound and performing fluorescence imaging of intracellular Mg²⁺. This protocol may require optimization for specific cell types and experimental conditions.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~510 nm)
Protocol
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Cell Loading:
-
Wash cultured cells with pre-warmed HBSS to remove any residual medium.
-
Prepare the loading buffer by diluting the this compound stock solution and the Pluronic F-127 stock solution into HBSS. The final concentration of this compound is typically in the range of 1-10 µM, and the final concentration of Pluronic F-127 is typically 0.02-0.05%.
-
Incubate the cells in the loading buffer at 37°C for 30-60 minutes in a light-protected environment.
-
-
Washing and De-esterification:
-
After incubation, wash the cells three times with pre-warmed HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Fluorescence Imaging:
-
Mount the cells on a fluorescence microscope.
-
Excite the cells at ~490 nm and collect the fluorescence emission at ~510 nm.
-
Acquire images at desired time points to monitor changes in intracellular Mg²⁺ concentration.
-
Applications in Research and Drug Development
This compound has been successfully employed in various research applications to investigate the role of intracellular Mg²⁺. A notable application is in studying the mobilization of Mg²⁺ from mitochondria. For instance, treatment of cells with the mitochondrial uncoupler FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) leads to an increase in cytosolic Mg²⁺, which can be visualized using KMG-104. This allows for the investigation of mitochondria as potential intracellular Mg²⁺ stores.
The ability to monitor changes in intracellular Mg²⁺ with high selectivity and sensitivity makes this compound a powerful tool for:
-
Investigating the role of Mg²⁺ in signal transduction pathways.
-
Screening for compounds that modulate intracellular Mg²⁺ homeostasis.
-
Studying the involvement of Mg²⁺ in various disease states, including cardiovascular and neurological disorders.
Conclusion
This compound stands out as a robust and reliable fluorescent probe for the detection of intracellular magnesium. Its favorable photophysical properties, high selectivity, and ease of use make it an indispensable tool for researchers and drug development professionals seeking to unravel the complex roles of magnesium in cellular physiology and pathophysiology. Careful consideration of the experimental protocols and quantitative data presented in this guide will enable users to effectively integrate this compound into their research endeavors.
References
Methodological & Application
KMG-104AM: Application Notes for Live Cell Imaging of Intracellular Magnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
KMG-104AM is a cell-permeant, fluorescent indicator designed for the quantitative measurement of intracellular magnesium ions (Mg²⁺) in living cells. As the second most abundant intracellular cation, Mg²⁺ plays a pivotal role in a vast array of cellular processes, including enzymatic reactions, signal transduction, and energy metabolism. Dysregulation of intracellular Mg²⁺ homeostasis has been implicated in various pathological conditions, making its accurate measurement crucial for research in neuroscience, cardiology, and drug discovery. This compound offers high sensitivity and selectivity for Mg²⁺, providing a powerful tool for real-time monitoring of intracellular Mg²⁺ dynamics. This document provides a detailed protocol for loading this compound into live cells and summarizes its key characteristics.
Physicochemical and Fluorescent Properties
This compound is an acetoxymethyl (AM) ester derivative of the fluorescent Mg²⁺ indicator KMG-104. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeant KMG-104 indicator in the cytoplasm. KMG-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm | [1] |
| Emission Wavelength (λem) | ~530 nm | [1] |
| Dissociation Constant for Mg²⁺ (Kd) | ~1.0 mM | [2] |
| Dissociation Constant for Ca²⁺ (Kd) | ~6 µM | [2] |
| Measurement Type | Intensity-based | [2] |
Note: The spectral properties and dissociation constants are for Magnesium Green, a spectrally similar indicator, and are provided as a reference.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1-5 mM):
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO):
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous loading buffer.
3. Loading Buffer:
-
A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES. The buffer should be serum-free to prevent extracellular esterase activity.
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare Loading Solution:
-
Thaw an aliquot of the this compound stock solution and the Pluronic™ F-127 stock solution.
-
For a final loading concentration of 5 µM this compound, first mix equal volumes of the 1-5 mM this compound stock solution and the 20% Pluronic™ F-127 stock solution.
-
Vortex this mixture briefly.
-
Dilute this mixture into pre-warmed, serum-free loading buffer to achieve the final desired concentration (e.g., 1-10 µM). Vortex immediately to ensure a homogenous suspension.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the prepared loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with pre-warmed, serum-free buffer to remove extracellular dye.
-
-
De-esterification:
-
Add fresh, pre-warmed buffer to the cells.
-
Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the cells.
-
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for excitation at ~488 nm and emission at ~530 nm.
Experimental Workflow
Caption: Experimental workflow for loading this compound into live cells.
Intracellular Magnesium Signaling
Intracellular Mg²⁺ is a critical regulator of numerous signaling pathways. This compound can be utilized to study the dynamics of intracellular Mg²⁺ in response to various stimuli. For instance, in neurons, intracellular Mg²⁺ has been shown to modulate the mTOR signaling pathway, which is crucial for protein synthesis and dendritic growth. It also plays a role in regulating synaptic configuration and plasticity.
Caption: Simplified overview of intracellular magnesium signaling pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient loading (suboptimal concentration, time, or temperature).- Incomplete de-esterification.- Low intracellular esterase activity. | - Optimize loading concentration (try a range of 1-10 µM).- Increase incubation time.- Ensure incubation is at 37°C.- Extend de-esterification time. |
| High background fluorescence | - Incomplete washing.- Extracellular hydrolysis of AM ester. | - Increase the number of washes.- Ensure the loading buffer is serum-free. |
| Uneven cell loading | - Inhomogeneous dispersion of the dye in the loading solution. | - Ensure thorough mixing of this compound and Pluronic™ F-127 before diluting in buffer.- Vortex the final loading solution immediately before adding to cells. |
| Cellular toxicity | - High concentration of this compound or DMSO. | - Reduce the loading concentration of this compound.- Ensure the final DMSO concentration is low (typically <0.5%). |
| Compartmentalization of the dye | - Dye sequestration in organelles (e.g., mitochondria). | - Lower the loading temperature (e.g., room temperature).- Reduce the loading time. |
Conclusion
This compound is a valuable tool for researchers investigating the role of intracellular magnesium in cellular physiology and pathophysiology. By following the provided protocols and considering the potential for optimization, investigators can obtain reliable and quantitative measurements of intracellular Mg²⁺ dynamics in live cells. The ability to monitor these changes in real-time will undoubtedly contribute to a deeper understanding of the multifaceted roles of this essential cation in health and disease.
References
Application Notes and Protocols for Kmg-104AM Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kmg-104AM is a fluorescent indicator designed for the detection of intracellular magnesium ions (Mg²⁺). As a cell-permeant acetoxymethyl (AM) ester, it can be loaded into live cells, including cultured neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active indicator in the cytoplasm. Upon binding to Mg²⁺, the fluorescence intensity of Kmg-104 increases, allowing for the measurement of intracellular magnesium concentrations and their dynamics. Monitoring intracellular Mg²⁺ is crucial for understanding a wide range of neuronal functions, including enzymatic activity, channel gating, and synaptic transmission.
These application notes provide a generalized protocol for the loading and imaging of this compound in cultured neurons. The provided parameters are based on established protocols for similar AM ester-based fluorescent indicators and should be optimized for specific neuronal cell types and experimental conditions.
Data Presentation
Table 1: General Parameters for Loading AM Ester Dyes into Cultured Neurons
| Parameter | Recommended Range | Notes |
| This compound Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. Protect from light. |
| Pluronic F-127 Stock Solution | 10-20% (w/v) in anhydrous DMSO | Aids in the dispersion of the AM ester in aqueous loading buffer. |
| Final this compound Concentration | 1-10 µM | Higher concentrations can lead to cytotoxicity or incomplete de-esterification. |
| Final Pluronic F-127 Concentration | 0.02-0.1% | Excessive concentrations can be detrimental to cell health. |
| Loading Buffer | Physiological saline (e.g., HBSS, ACSF) or serum-free culture medium | The buffer should be free of phenol red to reduce background fluorescence. |
| Loading Temperature | Room Temperature to 37°C | Higher temperatures can facilitate faster loading but may also increase dye extrusion. |
| Incubation Time | 30-60 minutes | Optimal time depends on the cell type and loading temperature. |
| De-esterification Time | 15-30 minutes | Time for intracellular esterases to cleave the AM group, trapping the dye. |
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution (1 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 1 mM stock solution. For a 50 µg vial, this volume will depend on the molecular weight of this compound. c. Vortex briefly to dissolve completely. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light and moisture.
2. Pluronic F-127 Stock Solution (20% w/v): a. Add 200 mg of Pluronic F-127 to 1 mL of anhydrous DMSO. b. Vortex until fully dissolved. This may take some time. c. Store at room temperature.
3. Loading Buffer: a. Prepare a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (ACSF). Ensure the buffer is at the correct pH (typically 7.2-7.4) and osmolarity for your neurons. b. Alternatively, serum-free culture medium can be used. Serum may contain esterases that can cleave the AM ester extracellularly. c. Warm the buffer to the desired loading temperature (e.g., 37°C) before use.
II. Staining Protocol for Cultured Neurons
-
Prepare the Loading Solution: a. In a microcentrifuge tube, mix a volume of the this compound stock solution and the Pluronic F-127 stock solution. A common approach is to first mix equal volumes of the two stock solutions. b. Dilute this mixture into the pre-warmed loading buffer to achieve the desired final concentrations of this compound (e.g., 5 µM) and Pluronic F-127 (e.g., 0.05%). c. Vortex the final loading solution thoroughly to ensure the dye is well-dispersed.
-
Cell Loading: a. Aspirate the culture medium from the cultured neurons grown on coverslips or in imaging dishes. b. Gently wash the cells once with the pre-warmed loading buffer. c. Add the prepared loading solution to the cells, ensuring the entire surface is covered. d. Incubate the cells at 37°C for 30-45 minutes in the dark. The optimal time and temperature should be determined empirically.
-
Washing and De-esterification: a. After incubation, aspirate the loading solution. b. Wash the cells two to three times with pre-warmed loading buffer to remove extracellular dye. c. Add fresh, pre-warmed loading buffer or culture medium to the cells. d. Incubate for an additional 15-30 minutes at 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: a. Mount the coverslip with stained neurons onto an imaging chamber. b. Maintain the cells in a physiological buffer during imaging. c. Use a fluorescence microscope equipped with the appropriate excitation and emission filters for Kmg-104. The specific wavelengths will be provided by the manufacturer of the dye. d. Acquire images to monitor changes in intracellular Mg²⁺ concentration in response to experimental stimuli.
Mandatory Visualization
Caption: Experimental workflow for staining cultured neurons with this compound.
Caption: Mechanism of this compound activation and Mg²⁺ detection in neurons.
Measuring Mitochondrial Mg2+ Dynamics with KMG-104AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg2+) are critical regulators of numerous cellular processes, and mitochondria are emerging as key players in maintaining intracellular Mg2+ homeostasis. The concentration of Mg2+ within the mitochondrial matrix influences vital functions such as ATP synthesis and calcium signaling. KMG-104AM is a fluorescent probe that has proven to be a valuable tool for investigating these dynamics.
Although this compound is primarily a cytosolic indicator, its application has been pivotal in studying mitochondrial Mg2+ stores. By monitoring changes in cytosolic Mg2+ concentrations in the immediate vicinity of mitochondria, researchers can infer the release of Mg2+ from these organelles. This is typically achieved by inducing mitochondrial depolarization with reagents like carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP), which triggers the mobilization of Mg2+ from the mitochondria into the cytosol.[1][2][3][4] This indirect measurement provides crucial insights into the role of mitochondria as intracellular Mg2+ reservoirs. For direct measurement of mitochondrial Mg2+, the related probe KMG-301AM has been specifically developed.[1]
These application notes provide a detailed protocol for utilizing this compound to assess mitochondrial Mg2+ release.
Quantitative Data of KMG-104
The photophysical and binding properties of KMG-104 are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~488 nm | Can be excited by the 488 nm line of an Argon laser. |
| Emission Wavelength (λem) | ~540 nm | |
| Dissociation Constant (Kd) for Mg2+ | 1.7 - 2.1 mM | Suitable for detecting intracellular Mg2+ concentrations. |
| Dissociation Constant (Kd) for Ca2+ | 7.5 - 100 mM | Demonstrates high selectivity for Mg2+ over Ca2+. |
| Fluorescence Quantum Yield (Φ) | ~0.02 | Indicates a modest "turn-on" ratio upon Mg2+ binding. |
| Formulation | Acetoxymethyl (AM) ester | Membrane-permeable form for easy cell loading. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the AM ester in aqueous media.
-
Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4.
Cell Culture and Seeding
-
Culture cells of interest to the desired confluency using standard cell culture techniques.
-
For imaging, seed the cells onto an appropriate substrate, such as glass-bottom dishes or coverslips, and allow them to adhere overnight.
Cell Loading with this compound
-
Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM.
-
To aid in dye solubilization, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the loading buffer.
-
Remove the culture medium from the cells and wash once with the pre-warmed loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically for different cell types.
-
After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound.
-
Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye within the cytosol.
Fluorescence Microscopy and Data Acquisition for Mitochondrial Mg2+ Release
-
Microscope Setup: Use a fluorescence microscope (confocal is recommended for better spatial resolution) equipped with a 488 nm laser line for excitation and a detector set to collect emission between 510-560 nm.
-
Baseline Measurement: Acquire baseline fluorescence images of the KMG-104-loaded cells.
-
Induction of Mitochondrial Mg2+ Release: To induce the release of Mg2+ from mitochondria, add a mitochondrial uncoupler such as FCCP to the imaging medium at a final concentration of 1-5 µM.
-
Time-Lapse Imaging: Immediately after adding FCCP, begin time-lapse imaging to capture the resulting increase in cytosolic KMG-104 fluorescence. The imaging frequency will depend on the kinetics of Mg2+ release in the specific cell type.
-
Data Analysis:
-
Correct for background fluorescence.
-
Define regions of interest (ROIs) within the cytosol of individual cells to measure the change in fluorescence intensity over time.
-
The increase in KMG-104 fluorescence intensity following FCCP treatment is indicative of Mg2+ efflux from the mitochondria into the cytosol.
-
Visualizations
Experimental Workflow for Measuring Mitochondrial Mg2+ Release
Caption: Workflow for monitoring mitochondrial Mg2+ release using this compound.
Signaling Pathway of Mitochondrial Mg2+ Homeostasis
Caption: Key transporters regulating mitochondrial Mg2+ influx and efflux.
References
- 1. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria | PLOS One [journals.plos.org]
Application Notes and Protocols for Kmg-104AM in Neuroscience Research
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To provide you with the detailed Application Notes and Protocols you require, we kindly request that you verify the compound name.
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-
Gather comprehensive information on its mechanism of action and its applications in neuroscience research.
-
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-
Structure the collected data into clear and concise tables for straightforward comparison and analysis.
-
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-
Generate customized diagrams using Graphviz to visually represent signaling pathways, experimental workflows, and other relevant conceptual frameworks.
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Application Notes and Protocols for Kmg-104AM in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kmg-104AM, a fluorescent probe for the detection of intracellular magnesium ions (Mg²⁺), in confocal microscopy. Detailed protocols for cell loading and imaging, as well as an overview of its application in studying mitochondrial function, are presented.
Introduction to this compound
This compound is a cell-permeant fluorescent indicator highly selective for magnesium ions. Its fluorescence intensity increases upon binding to Mg²⁺, making it a valuable tool for real-time monitoring of intracellular Mg²⁺ dynamics in living cells. A key feature of Kmg-104 is its excitability by the 488 nm laser line, common in many confocal microscopes, and its high selectivity for Mg²⁺ over calcium (Ca²⁺), which is crucial for accurate measurements in a cellular environment.[1] The probe is largely insensitive to pH changes within the physiological range (pH 6.0 to 7.6).[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: Spectroscopic Properties of Kmg-104
| Property | Value | Reference |
| Excitation Wavelength | ~490 nm | [2] |
| Emission Wavelength | ~510 nm | [2] |
| Dissociation Constant (Kd) for Mg²⁺ | ~3 mM | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM |
Table 2: Recommended Confocal Microscopy Settings for this compound
| Parameter | Recommended Setting |
| Excitation Laser | 488 nm |
| Emission Detection Range | 500 - 550 nm |
| Pinhole Size | 1 Airy Unit (AU) |
| Laser Power | Minimize to reduce phototoxicity (start with low power and increase as needed) |
| Detector Gain | Adjust to achieve optimal signal-to-noise ratio without saturation |
| Scan Speed | Adjust based on the temporal resolution required and sample brightness |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Magnesium with this compound
This protocol outlines the steps for loading live cells with this compound and subsequent imaging using a confocal microscope.
Materials:
-
This compound
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes suitable for confocal microscopy
-
Confocal microscope with a 488 nm laser line and appropriate emission filters
Procedure:
-
Prepare Loading Solution:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a fresh loading solution by diluting the this compound stock solution in HBSS to a final concentration of 5 µM.
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02% to aid in dye solubilization and cell loading. Mix gently by vortexing.
-
-
Cell Loading:
-
Wash the cultured cells twice with warm HBSS to remove any residual serum and media.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator.
-
-
Wash:
-
After incubation, remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.
-
-
Imaging:
-
Add fresh, warm HBSS or other appropriate imaging medium to the cells.
-
Place the dish on the stage of the confocal microscope.
-
Allow the cells to equilibrate for a few minutes before imaging.
-
Acquire images using the recommended settings in Table 2.
-
Protocol 2: Investigating Mitochondrial Magnesium Release
This protocol describes an experiment to visualize the release of Mg²⁺ from mitochondria using this compound and a mitochondrial uncoupler.
Materials:
-
Cells loaded with this compound (as per Protocol 1)
-
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) stock solution in DMSO
-
Confocal microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging:
-
Identify a field of view with healthy, this compound-loaded cells.
-
Acquire a series of baseline images to establish the initial intracellular Mg²⁺ distribution and fluorescence intensity.
-
-
Induce Mitochondrial Depolarization:
-
Add FCCP to the imaging medium to a final concentration of 1-5 µM.
-
Immediately start time-lapse imaging to capture the dynamic changes in this compound fluorescence.
-
-
Data Acquisition and Analysis:
-
Continue imaging for a sufficient duration to observe the full response to FCCP.
-
Analyze the time-lapse series to quantify the changes in fluorescence intensity in different cellular regions, which correspond to changes in intracellular Mg²⁺ concentration. An increase in cytosolic fluorescence is expected as Mg²⁺ is released from the mitochondria.
-
Signaling Pathways and Workflows
Mitochondrial Magnesium Regulation
The following diagram illustrates the key players involved in mitochondrial magnesium uptake and its impact on cellular energy metabolism. The protein Mrs2 is a crucial transporter for Mg²⁺ influx into the mitochondrial matrix. This process is vital for the proper functioning of the electron transport chain and subsequent ATP production.
References
Application Note and Protocol: Measurement of Intracellular Magnesium using Kmg-104AM and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium ions (Mg²⁺) are the second most abundant intracellular cations and play a crucial role as cofactors for hundreds of enzymes. They are essential for a wide range of cellular processes, including signal transduction, energy metabolism, and DNA and protein synthesis.[1][2] Dysregulation of intracellular Mg²⁺ homeostasis has been linked to various diseases, such as cardiovascular disorders and neuromuscular conditions.[3] Kmg-104AM is a selective, membrane-permeable fluorescent probe designed for the detection of intracellular Mg²⁺.[4] Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane, after which it is hydrolyzed by intracellular esterases into the active, Mg²⁺-sensitive form, Kmg-104. This application note provides a detailed protocol for the use of this compound for the quantitative analysis of intracellular Mg²⁺ levels in cell suspensions using flow cytometry.
Properties of this compound
This compound is a fluorescein-derived probe that exhibits an increase in fluorescence intensity upon binding to Mg²⁺.[4] It can be excited by the 488 nm laser line commonly found on flow cytometers, making it a convenient tool for cellular analysis. A key advantage of Kmg-104 is its superior selectivity for Mg²⁺ over Ca²⁺, a common challenge with other magnesium indicators. Additionally, its fluorescence is stable over a physiological pH range.
| Property | Value | Reference |
| Excitation Wavelength (max) | ~488 nm | |
| Emission Wavelength (max) | Not specified, but compatible with FITC channel | |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | |
| pH sensitivity | Insusceptible in the range of 6.0 to 7.6 |
Experimental Protocol
This protocol provides a general guideline for staining suspended cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.
Reagent Preparation
-
This compound Stock Solution (1-10 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Pluronic™ F-127 Solution (20% w/v in DMSO) (Optional):
-
Pluronic™ F-127 can be used to aid the dispersion of this compound in the aqueous loading buffer.
-
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer:
-
Use a buffer of your choice, ensuring it is at the appropriate pH for your cells.
-
-
Probenecid Solution (100 mM in 1 M NaOH) (Optional):
-
Probenecid can be used to inhibit organic anion transporters, which may extrude the hydrolyzed probe from the cells.
-
Cell Preparation
-
Harvest cells and prepare a single-cell suspension in your chosen physiological buffer.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
Staining Protocol
-
Prepare the this compound working solution:
-
Dilute the this compound stock solution into the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
(Optional) If using Pluronic™ F-127, mix the this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting it into the loading buffer to a final concentration of ~0.02%.
-
(Optional) If using probenecid, add it to the working solution for a final concentration of 1-2.5 mM.
-
-
Load the cells with this compound:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined for your specific cell type.
-
-
Wash the cells:
-
After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed physiological buffer (containing probenecid if used during loading).
-
Repeat the wash step.
-
-
Resuspend for analysis:
-
Resuspend the final cell pellet in the physiological buffer for immediate analysis by flow cytometry.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the fluorescence emission in the green channel, typically around 525/50 nm (similar to the FITC channel).
-
-
Data Acquisition:
-
Acquire data for the stained cell population.
-
It is recommended to include the following controls:
-
Unstained cells: To set the background fluorescence.
-
Cells treated with an ionophore (e.g., ionomycin) in the presence of high extracellular Mg²⁺: To determine the maximum fluorescence signal.
-
Cells treated with an ionophore and a Mg²⁺ chelator (e.g., EDTA) in a Mg²⁺-free buffer: To determine the minimum fluorescence signal.
-
-
| Parameter | Recommended Setting |
| Excitation Laser | 488 nm |
| Emission Filter | 525/50 nm (or equivalent FITC filter) |
| Forward Scatter (FSC) | To visualize the cell population of interest |
| Side Scatter (SSC) | To visualize the cell population of interest |
Experimental Workflow
References
- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]
Application Notes and Protocols for Quantifying Intracellular Magnesium with KMG-104AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is the second most abundant intracellular cation and a critical cofactor in a vast array of enzymatic reactions, including those central to cellular metabolism, signal transduction, and nucleic acid synthesis. The precise regulation of intracellular magnesium concentration is vital for normal cellular function, and its dysregulation has been implicated in numerous diseases, including cardiovascular disorders, metabolic syndrome, and neurological conditions. KMG-104AM is a fluorescent probe specifically designed for the quantitative measurement of intracellular free magnesium ions. As a cell-permeant acetoxymethyl (AM) ester, this compound readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases, trapping the active indicator, KMG-104, within the cytoplasm. KMG-104 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, allowing for the quantification of its intracellular concentration.
Quantitative Data Summary
The following tables summarize key quantitative parameters of KMG-104 and typical intracellular magnesium concentrations.
Table 1: Properties of KMG-104
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm | N/A |
| Emission Wavelength (λem) | ~515 nm | N/A |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | N/A |
| Selectivity | High for Mg²⁺ over Ca²⁺ | N/A |
Table 2: Example Intracellular Free Magnesium Concentrations in Mammalian Cells
| Cell Type | Intracellular Free [Mg²⁺] (mM) | Cytosolic [Mg²⁺] (mM) | Mitochondrial [Mg²⁺] (mM) | Reference(s) |
| Generic Mammalian Cell | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 | [1][2] |
| Eukaryotic Cells | N/A | < 1.0 | 15 - 18 | [3] |
| Cardiac and Liver Mitochondria | N/A | N/A | 0.8 - 1.2 | [4] |
Table 3: Example this compound Calibration Curve Data
Note: This is an example. A new calibration curve must be generated for each experiment.
| [Mg²⁺] (mM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 150 |
| 0.5 | 450 |
| 1.0 | 720 |
| 2.0 | 1250 |
| 5.0 | 2500 |
| 10.0 | 3800 |
Experimental Protocols
Protocol 1: Cell Loading with this compound
This protocol outlines the steps for loading adherent cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, but recommended)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. Dilute the this compound stock solution in HBSS to a final concentration of 1-10 µM. For optimal loading, the addition of Pluronic F-127 (at a final concentration of 0.02-0.05%) to the loading buffer is recommended to aid in the dispersion of the AM ester in the aqueous buffer.
-
Cell Preparation: Aspirate the culture medium from the cells.
-
Cell Loading: Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, aspirate the loading buffer and wash the cells 2-3 times with fresh, pre-warmed HBSS to remove any extracellular dye.
-
Resting: Add fresh HBSS to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the this compound.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Fluorescence Measurement and Imaging
This protocol describes the general procedure for acquiring fluorescence data from this compound-loaded cells.
Instrumentation:
-
Fluorescence microscope or a microplate reader equipped with appropriate filters for fluorescein.
Procedure:
-
Set Excitation and Emission Wavelengths: Set the excitation wavelength to ~488 nm and the emission wavelength to ~515 nm.
-
Acquire Baseline Fluorescence: Acquire a baseline fluorescence reading from the cells before applying any experimental treatment.
-
Experimental Treatment: Apply the experimental stimulus (e.g., drug, agonist) and record the changes in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular magnesium concentration. For quantitative analysis, an in situ calibration is required (see Protocol 3).
Protocol 3: In Situ Calibration of KMG-104
To accurately determine the intracellular magnesium concentration, an in situ calibration is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.
Materials:
-
This compound-loaded cells
-
Magnesium-free buffer containing a calcium ionophore (e.g., 10 µM ionomycin) and a magnesium ionophore (e.g., 20 µM 4-bromo A-23187)
-
High magnesium buffer containing the same ionophores and a saturating concentration of Mg²⁺ (e.g., 10 mM)
Procedure:
-
Determine Fmax: At the end of the experiment, perfuse the cells with the high magnesium buffer containing the ionophores. This will equilibrate the intracellular and extracellular Mg²⁺ concentrations, leading to the maximum fluorescence signal (Fmax).
-
Determine Fmin: Following the Fmax measurement, perfuse the cells with the magnesium-free buffer containing the ionophores to chelate all intracellular Mg²⁺. This will yield the minimum fluorescence signal (Fmin).
-
Calculate Intracellular [Mg²⁺]: The intracellular free magnesium concentration can then be calculated using the following equation:
[Mg²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
Kd is the dissociation constant of KMG-104 for Mg²⁺ (~2.1 mM).
-
F is the fluorescence intensity of the experimental sample.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
-
Signaling Pathway and Experimental Workflow
Magnesium's Role in the Insulin Signaling Pathway
Magnesium is an essential cofactor for multiple enzymes involved in the insulin signaling cascade. It is required for the proper function of the insulin receptor tyrosine kinase and downstream kinases such as PI3K and Akt. A deficiency in intracellular magnesium can impair insulin signaling, leading to insulin resistance.
References
Application Notes and Protocols for Kmg-104AM in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely utilized in vitro model in neurobiological and neurochemical research.[1][2][3][4] These cells, upon stimulation with Nerve Growth Factor (NGF), cease proliferation and undergo differentiation into cells resembling sympathetic neurons. This process involves the extension of neurites and the expression of neuronal-specific markers, making PC12 cells an excellent system for studying neuronal differentiation, signaling pathways, and for screening potential neuroactive compounds.
These application notes provide a comprehensive guide for the experimental use of a novel hypothetical compound, Kmg-104AM, in PC12 cells. The protocols detailed below will enable researchers to assess the effects of this compound on PC12 cell viability, differentiation, and key signaling pathways.
PC12 Cell Culture and Maintenance
1.1. Materials
-
PC12 cell line (e.g., ATCC CRL-1721)
-
Complete Growth Medium:
-
RPMI-1640 medium
-
10% Horse Serum (HS)
-
5% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
-
Collagen Type IV-coated culture flasks and plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cryopreservation Medium: Complete Growth Medium with 10% DMSO
1.2. Protocol for Thawing Cryopreserved PC12 Cells
-
Rapidly thaw the cryovial of PC12 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 180-225 x g for 5-8 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a collagen type IV-coated T75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
1.3. Protocol for Subculturing PC12 Cells
-
PC12 cells can be grown in suspension or as an adherent culture on collagen-coated flasks.
-
For adherent cells, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cells in a 15 mL conical tube and centrifuge at 180-225 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
Assessment of this compound on PC12 Cell Viability (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of PC12 cells, which is an indicator of cell viability.
2.1. Materials
-
PC12 cells
-
Complete Growth Medium
-
This compound (stock solution of known concentration)
-
96-well collagen type IV-coated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
2.2. Protocol
-
Seed PC12 cells in a 96-well collagen type IV-coated plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
2.3. Data Presentation
| This compound Conc. (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Induction of Neuronal Differentiation with this compound
This protocol is to assess if this compound can induce or modulate NGF-induced neuronal differentiation in PC12 cells.
3.1. Materials
-
PC12 cells
-
Differentiation Medium: RPMI-1640 with 1% Horse Serum and 1% Penicillin-Streptomycin
-
Nerve Growth Factor (NGF), 50 ng/mL final concentration
-
This compound
-
Collagen type IV-coated 6-well plates or 35 mm dishes
-
Microscope with imaging capabilities
3.2. Protocol
-
Seed PC12 cells on collagen type IV-coated plates in complete growth medium.
-
Once the cells reach 60-70% confluency, replace the complete growth medium with differentiation medium.
-
Treat the cells with one of the following conditions:
-
Differentiation medium only (Negative Control)
-
Differentiation medium + 50 ng/mL NGF (Positive Control)
-
Differentiation medium + various concentrations of this compound
-
Differentiation medium + 50 ng/mL NGF + various concentrations of this compound
-
-
Incubate the cells for 3-7 days, replacing the medium with fresh treatment medium every 2 days.
-
Observe the cells daily for morphological changes, such as neurite outgrowth. Capture images at different time points.
-
Neurite length and number can be quantified using image analysis software (e.g., ImageJ).
3.3. Data Presentation
| Treatment | Average Neurite Length (µm) | % of Neurite-Bearing Cells |
| Control | ||
| NGF (50 ng/mL) | ||
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| NGF + this compound (Conc. 1) | ||
| NGF + this compound (Conc. 2) |
Investigation of Signaling Pathways by Western Blotting
This protocol allows for the analysis of changes in protein expression and phosphorylation in response to this compound, providing insights into its mechanism of action. A common pathway investigated in PC12 cell differentiation is the MAPK/ERK pathway.
4.1. Materials
-
PC12 cells treated with this compound as described in the differentiation protocol.
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
4.2. Protocol
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.
4.3. Data Presentation
| Treatment | p-ERK/Total ERK Ratio | Fold Change vs. Control |
| Control | 1.0 | |
| NGF (50 ng/mL) | ||
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| NGF + this compound (Conc. 1) | ||
| NGF + this compound (Conc. 2) |
Visualizations
Caption: Experimental workflow for characterizing this compound in PC12 cells.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 2. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PC-12 Cells [cytion.com]
Simultaneous Imaging of Mg²⁺ and Ca²⁺ with KMg-104AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) and calcium (Ca²⁺) are essential divalent cations that play critical and often interconnected roles in a vast array of cellular processes. While calcium is a well-established second messenger with rapid and transient signaling dynamics, magnesium acts as a crucial cofactor for numerous enzymes and modulates various cellular functions, including ion channel activity and cellular metabolism. The ability to simultaneously monitor the intracellular concentrations of both ions is paramount for understanding their complex interplay in health and disease. KMg-104AM is a fluorescent indicator designed for the detection of intracellular Mg²⁺, and when used in conjunction with a suitable Ca²⁺ indicator such as Fura-2AM, it enables the simultaneous imaging of these two vital cations. This document provides detailed application notes and protocols for the use of this compound in simultaneous Mg²⁺ and Ca²⁺ imaging.
Quantitative Data Summary
The following table summarizes the key quantitative properties of KMg-104 and Fura-2, the de-esterified forms of the AM esters used for intracellular imaging.
| Property | KMg-104 | Fura-2 |
| Analyte | Mg²⁺ | Ca²⁺ |
| Excitation Wavelength (Max) | ~488 nm | ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free) |
| Emission Wavelength (Max) | ~515 nm | ~510 nm |
| Dissociation Constant (Kd) for primary ion | ~2.1 mM for Mg²⁺ | ~145 nM for Ca²⁺ |
| Dissociation Constant (Kd) for competing ion | ~7.5 mM for Ca²⁺ | >1 mM for Mg²⁺ |
| Quantum Yield | Information not readily available | 0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound) |
| pH sensitivity | Insensitive in the physiological range (pH 6.0-7.5) | Minimal in the physiological range |
Signaling Pathways and Applications
The simultaneous imaging of Mg²⁺ and Ca²⁺ is crucial for elucidating their roles in various signaling pathways.
-
Apoptosis: Both Mg²⁺ and Ca²⁺ are involved in the regulation of programmed cell death. An increase in intracellular Mg²⁺ is thought to be necessary for the activation of Ca²⁺/Mg²⁺-dependent endonucleases that lead to DNA fragmentation, a hallmark of apoptosis.[1][2] Simultaneous imaging can clarify the temporal relationship between changes in these ions during the apoptotic cascade.
-
Neuronal Excitability: Mg²⁺ and Ca²⁺ have opposing effects on neuronal excitability.[3][4] Ca²⁺ influx is essential for neurotransmitter release, while Mg²⁺ can block NMDA receptors and voltage-gated Ca²⁺ channels, thereby reducing neuronal firing.[3] Monitoring both ions simultaneously is key to understanding the regulation of synaptic transmission and neuronal plasticity.
-
Muscle Contraction: In cardiac muscle, Ca²⁺ binding to troponin C initiates contraction, while Mg²⁺ can compete with Ca²⁺ for these binding sites, thereby modulating contractility. Simultaneous imaging in cardiomyocytes can provide insights into the role of Mg²⁺ in excitation-contraction coupling and its potential dysregulation in cardiac diseases.
References
- 1. Magnesium and the Yin-Yang interplay in apoptosis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitt Medical Neuroscience | Ca2+ and Mg2+ [pittmedneuro.com]
- 4. quora.com [quora.com]
Application Notes and Protocols for KMG-104AM in the Study of Magnesium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and a critical cofactor in a vast array of enzymatic reactions, including those central to energy metabolism, protein synthesis, and nucleic acid stability. Its homeostasis is tightly regulated and compartmentalized within the cell, with the mitochondria serving as a key storage organelle. Dysregulation of intracellular Mg²⁺ has been implicated in numerous pathological conditions, making the precise measurement of its concentration and dynamics essential for understanding cellular physiology and for the development of novel therapeutics.
KMG-104AM is a fluorescent indicator designed for the selective detection of intracellular free magnesium. As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to the active, membrane-impermeant indicator, KMG-104. This probe exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, allowing for the dynamic monitoring of intracellular magnesium concentration ([Mg²⁺]i) in living cells.
Quantitative Data
A summary of the key quantitative properties of the KMG-104 fluorescent indicator is provided below for easy reference and comparison.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~7.5 mM | [1] |
| Excitation Wavelength (Optimal) | ~488 nm (compatible with Argon laser lines) | [1] |
| Fluorescence Emission | Increases with increasing Mg²⁺ concentration | [1] |
| pH Sensitivity | Insensitive in the physiological range of 6.0 to 7.6 | [1] |
Experimental Protocols
Protocol 1: Cell Loading and Imaging of Intracellular Magnesium with this compound
This protocol provides a general guideline for loading this compound into cultured cells and subsequent fluorescence imaging. Optimization of probe concentration and incubation time may be required for different cell types.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope equipped with a ~488 nm excitation source and appropriate emission filters
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Loading Solution Preparation:
-
For a final loading concentration of 5 µM this compound, dilute the stock solution into a physiological buffer (e.g., HBSS).
-
To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127.
-
Vortex this mixture briefly and then dilute it into the pre-warmed (37°C) physiological buffer to the final desired concentration.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the pre-warmed physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with the pre-warmed physiological buffer to remove any extracellular probe.
-
-
De-esterification:
-
Add fresh pre-warmed physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip or imaging dish onto the fluorescence microscope.
-
Excite the cells at ~488 nm and collect the emitted fluorescence.
-
Acquire images at desired time intervals to monitor changes in intracellular magnesium concentration.
-
Protocol 2: In Situ Calibration of KMG-104 for Quantitative [Mg²⁺]i Measurement
As KMG-104 is a non-ratiometric indicator, an in situ calibration is necessary to convert fluorescence intensity values into absolute magnesium concentrations. This protocol describes a method using ionophores to equilibrate intracellular and extracellular Mg²⁺ concentrations.
Materials:
-
Cells loaded with KMG-104 (from Protocol 1)
-
Calibration buffer (e.g., a "zero Mg²⁺" buffer and a "high Mg²⁺" buffer)
-
Magnesium ionophore (e.g., 4-bromo-A23187)
-
Potassium ionophore (e.g., nigericin)
-
Sodium ionophore (e.g., monensin)
-
Solutions with known concentrations of Mg²⁺ for creating the calibration curve
Procedure:
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with varying free Mg²⁺ concentrations, while keeping other ion concentrations (e.g., K⁺, Na⁺) and pH constant to mimic the intracellular environment.
-
Determine F_min and F_max:
-
After recording the basal fluorescence of the KMG-104-loaded cells, perfuse the cells with a "zero Mg²⁺" calibration buffer containing the ionophores (e.g., 5-10 µM of each ionophore). This will deplete intracellular Mg²⁺, and the resulting fluorescence intensity represents F_min.
-
Next, perfuse the cells with a "high Mg²⁺" calibration buffer (e.g., 10 mM Mg²⁺) containing the same ionophores. This will saturate the intracellular indicator with Mg²⁺, and the resulting fluorescence intensity represents F_max.
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-
Construct the Calibration Curve:
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Expose the ionophore-treated cells to a series of calibration buffers with known intermediate Mg²⁺ concentrations.
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Record the steady-state fluorescence intensity (F) at each Mg²⁺ concentration. .
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Calculate [Mg²⁺]i:
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The intracellular free Mg²⁺ concentration can be calculated using the following equation, derived from the law of mass action for the binding of a ligand to a receptor: [Mg²⁺]i = Kd * (F - F_min) / (F_max - F)
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Where:
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[Mg²⁺]i is the intracellular free magnesium concentration.
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Kd is the dissociation constant of KMG-104 for Mg²⁺ (~2.1 mM).
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F is the fluorescence intensity of the indicator in the cell at any given time.
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F_min is the fluorescence intensity in the absence of Mg²⁺.
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F_max is the fluorescence intensity at saturating Mg²⁺ concentration.
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Signaling Pathways and Experimental Workflows
NO/cGMP/PKG Signaling Pathway in Hippocampal Neurons
This compound has been instrumental in elucidating the role of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway in modulating mitochondrial magnesium levels in hippocampal neurons. The following diagram illustrates this pathway.
Experimental Workflow for Studying Magnesium Homeostasis
The following diagram outlines a typical experimental workflow for investigating changes in intracellular magnesium homeostasis using this compound.
Magnesium Homeostasis and Key Signaling Interactions
Magnesium homeostasis is intricately linked to various signaling pathways. The diagram below illustrates the central role of the TRPM7 channel and its interplay with mTOR and insulin signaling, where magnesium acts as a crucial second messenger.
References
Troubleshooting & Optimization
preventing Kmg-104AM photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Kmg-104AM during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe used for detecting intracellular magnesium ions (Mg²⁺).[1] Its acetoxymethyl (AM) ester form allows it to be loaded into live cells, where it becomes fluorescent upon binding to Mg²⁺.[1] It is commonly used in live-cell imaging to study the dynamics of intracellular magnesium in various cellular processes and signaling pathways.[1][2] Kmg-104 can be excited by the 488 nm line of an Argon laser.[1]
Q2: What is photobleaching and why is it a problem when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can significantly impact the quality and reliability of imaging data. For quantitative studies, where the fluorescence intensity of this compound is used to measure Mg²⁺ concentrations, photobleaching can lead to inaccurate results.
Q3: What are the main causes of photobleaching?
The primary causes of photobleaching include:
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High-intensity illumination: The more intense the excitation light, the faster the rate of photobleaching.
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Prolonged exposure time: Longer exposure to excitation light increases the likelihood of fluorophore destruction.
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Presence of molecular oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can chemically damage the fluorophore.
Troubleshooting Guide: Minimizing this compound Photobleaching
This guide provides a systematic approach to troubleshooting and preventing photobleaching during this compound imaging experiments.
Issue: The fluorescent signal of this compound fades rapidly during imaging.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Excessive Illumination Intensity | 1. Reduce Laser/Light Source Power: Use the lowest possible illumination intensity that provides an adequate signal-to-noise ratio. 2. Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties. |
| Long Exposure Times | 1. Decrease Camera Exposure Time: Use the shortest exposure time that still allows for clear image acquisition. 2. Increase Binning: If your camera supports it, increase binning to improve signal-to-noise, which may allow for shorter exposure times. 3. Optimize Frame Rate: For time-lapse imaging, acquire images at the slowest frame rate necessary to capture the biological event of interest. |
| Presence of Reactive Oxygen Species (ROS) | 1. Use Antifade Reagents: Supplement your imaging medium with a commercially available antifade reagent suitable for live-cell imaging. 2. Use an Oxygen Scavenging System: Employ an enzymatic oxygen scavenging system in your imaging buffer. |
| Suboptimal Imaging Practices | 1. Focus Using Transmitted Light: Locate the region of interest using transmitted light (e.g., DIC or phase-contrast) before switching to fluorescence illumination. 2. Use a Neighboring Area for Setup: Adjust focus and imaging parameters on a region of the sample adjacent to your area of interest to minimize photobleaching of your target cells. 3. Use the Shutter: Keep the shutter closed when not actively acquiring images to prevent unnecessary light exposure. |
| Inherent Properties of the Fluorophore | 1. Consider Alternative Probes: If photobleaching of this compound remains a significant issue despite optimization, consider if other, more photostable Mg²⁺ indicators are suitable for your experimental goals. |
Quantitative Data Summary
Table 1: Comparison of Common Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Mechanism of Action | Compatibility | Potential Considerations |
| Trolox | Vitamin E analog, antioxidant that reduces reactive oxygen species. | Live cells. | Optimal concentration may need to be determined for different cell types to avoid cytotoxicity. |
| Oxyrase®-based reagents (e.g., ProLong™ Live) | Enzymatic system that removes dissolved oxygen from the medium. | Live cells, compatible with a wide range of fluorescent dyes and proteins. | May require a pre-incubation period to be effective. Shows little to no measurable effect on cell vitality. |
| L-Ascorbic Acid (Vitamin C) | Antioxidant that scavenges reactive oxygen species. | Live cells. | Can be unstable in solution and may need to be prepared fresh. |
| n-Propyl gallate (NPG) | Antioxidant. | Live cells. | Can have anti-apoptotic properties which might interfere with certain biological studies. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reactive oxygen species scavenger. | Live cells. | Less effective than some other agents but also less toxic. May also have anti-apoptotic effects. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Mg²⁺ with this compound while Minimizing Photobleaching
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Cell Preparation:
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Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
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Allow cells to adhere and reach the desired confluency.
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This compound Loading:
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Prepare a stock solution of this compound in anhydrous DMSO.
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Dilute the this compound stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
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Remove the culture medium from the cells and wash once with the loading buffer.
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Add the this compound loading solution to the cells and incubate at 37°C for 30-60 minutes.
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After incubation, wash the cells two to three times with the imaging buffer to remove excess probe.
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Add fresh imaging buffer to the cells. For photobleaching prevention, this buffer can be supplemented with an appropriate antifade reagent (see Table 1).
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Microscope Setup and Image Acquisition:
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Turn on the microscope and the 488 nm laser line.
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Place the sample on the microscope stage.
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Using transmitted light (e.g., DIC), locate the cells of interest.
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Set the initial laser power to the lowest possible setting.
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Briefly switch to fluorescence illumination to check for signal.
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Adjust the focus and acquisition settings (e.g., exposure time, gain) in a region adjacent to your target area to minimize photobleaching of your experimental cells.
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Once the optimal settings are determined, move to your region of interest.
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Acquire images using the pre-determined settings. For time-lapse experiments, use the longest possible interval between acquisitions that will still capture the dynamics of interest.
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Keep the shutter closed at all times except during image acquisition.
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Post-Acquisition Analysis:
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If some photobleaching is unavoidable, you can create a photobleaching curve by imaging a control sample under the same conditions and using this curve to correct the fluorescence intensity of your experimental samples.
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Visualizations
References
optimizing Kmg-104AM loading concentration for cells
Welcome to the technical support center for Kmg-104AM, a fluorescent probe for imaging intracellular magnesium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the loading concentration of this compound for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a membrane-permeable fluorescent indicator dye used for measuring intracellular magnesium concentrations.[1] It is designed for 3D imaging of magnesium ions within live cells.[1] The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the fluorescent probe inside the cell.
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation (Ex) and emission (Em) wavelengths for this compound are:
Q3: What is a typical starting concentration for loading cells with this compound?
While the optimal concentration can vary significantly between cell types and experimental setups, a common starting point for many AM-ester fluorescent probes is in the low micromolar range. For this compound, we recommend starting with a concentration titration from 1 to 10 µM .
Q4: Why is optimizing the loading concentration of this compound important?
Optimizing the loading concentration is critical for achieving a bright, uniform signal without inducing cellular artifacts or cytotoxicity.
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Too low of a concentration will result in a weak fluorescent signal that is difficult to distinguish from background noise.
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Too high of a concentration can lead to dye compartmentalization (e.g., sequestration in organelles), cytotoxicity, and altered cellular responses.
Q5: What are Pluronic® F-127 and probenecid, and are they necessary for this compound loading?
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Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of water-insoluble AM-ester dyes in aqueous media, preventing dye aggregation and improving loading efficiency.[2]
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Probenecid is an inhibitor of organic anion transporters in the cell membrane. These transporters can actively pump the cleaved, fluorescent form of the dye out of the cell, leading to signal loss over time. Probenecid helps to retain the dye inside the cell for longer imaging periods.
While not strictly required, both reagents are highly recommended to improve the quality and stability of your fluorescent signal.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Insufficient Loading Concentration | Increase the concentration of this compound in your loading buffer. We recommend a stepwise increase (e.g., 2 µM, 5 µM, 10 µM). |
| Incomplete De-esterification | Ensure your cells are healthy and metabolically active, as intracellular esterases are required to cleave the AM group. Allow sufficient incubation time for this process to occur. |
| Dye Extrusion | Add probenecid to your loading and imaging buffers to inhibit organic anion transporters that may be pumping the dye out of the cells. |
| Incorrect Filter Sets | Verify that you are using the correct excitation and emission filters for this compound (Ex: ~490 nm, Em: ~525 nm). |
| Cell Death | Check cell viability. Dead or unhealthy cells will not retain the dye. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Extracellular Dye | Wash the cells thoroughly with fresh, dye-free buffer after the loading period to remove any residual this compound from the extracellular medium. |
| Serum in Loading Buffer | Serum contains esterases that can cleave the AM ester group extracellularly, leading to background fluorescence. Load cells in a serum-free buffer. |
| Autofluorescence | Image a sample of unloaded cells under the same conditions to determine the level of natural cellular autofluorescence. This can be subtracted from your final signal. |
Problem 3: Uneven or Punctate Staining
| Possible Cause | Recommended Solution |
| Dye Aggregation | Use Pluronic® F-127 in your loading buffer to improve the solubility of this compound. Ensure the stock solution is well-dissolved in DMSO. |
| Dye Compartmentalization | This can occur at high loading concentrations. Reduce the concentration of this compound and/or decrease the loading time. |
| Cell Stress or Damage | High dye concentrations can be toxic. Lower the loading concentration and confirm cell health and morphology using brightfield microscopy. |
Experimental Protocols
General Protocol for Optimizing this compound Loading
This protocol provides a general framework. The optimal concentrations and incubation times should be determined empirically for your specific cell type and experimental conditions.
Materials:
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This compound
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Anhydrous Dimethyl sulfoxide (DMSO)
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Pluronic® F-127 (e.g., a 10% stock solution in water)
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Probenecid (e.g., a 250 mM stock solution in a suitable buffer)
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Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
Stock Solution Preparation:
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This compound Stock Solution (1-10 mM): Dissolve this compound in anhydrous DMSO to make a 1-10 mM stock solution. Mix well by vortexing. Store protected from light and moisture at -20°C.
Working Solution Preparation (Example for a final concentration of 5 µM):
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Prepare Loading Buffer: For each 1 mL of loading buffer, start with 1 mL of HHBS.
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Add Pluronic® F-127 (optional but recommended): Add 1 µL of 10% Pluronic® F-127 to the 1 mL of HHBS for a final concentration of 0.01%. Mix well.
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Add this compound: Add an appropriate volume of the this compound stock solution to achieve the desired final concentration. For a 5 µM final concentration from a 5 mM stock, add 1 µL.
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Add Probenecid (optional but recommended): Add an appropriate volume of the probenecid stock solution. A typical final concentration is 1-2.5 mM.
Cell Loading Procedure:
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Grow cells on a suitable imaging plate or coverslip.
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Remove the cell culture medium.
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Wash the cells once with HHBS.
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Add the this compound working solution to the cells.
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Incubate at 37°C for 30-60 minutes, protected from light.
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Remove the loading solution.
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Wash the cells two to three times with HHBS (containing probenecid if used in the loading step).
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Add fresh HHBS (with probenecid if applicable) to the cells.
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Proceed with fluorescence imaging.
Optimization Parameters
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 - 10 µM | Test a range to find the optimal balance between signal and cytotoxicity. |
| Loading Time | 30 - 60 minutes | Shorter times may be sufficient for some cell types. |
| Loading Temperature | 37°C | Lower temperatures (e.g., room temperature) can be tested to reduce dye compartmentalization. |
| Pluronic® F-127 | 0.01 - 0.04% | Helps to prevent dye aggregation. |
| Probenecid | 1 - 2.5 mM | Improves dye retention within the cells. |
Visualizations
Caption: General workflow for loading cells with this compound.
Caption: Decision tree for troubleshooting common this compound staining issues.
References
Kmg-104AM signal-to-noise ratio improvement
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your experiments using the KMG-104AM fluorescent probe.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background fluorescence signal high, obscuring the signal from my sample?
High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. Several factors can contribute to this problem:
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Excess Probe Concentration: Using a higher-than-optimal concentration of this compound can lead to high background from unbound probes. It is recommended to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.[1][2]
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Insufficient Washing: Inadequate washing after probe incubation can leave unbound probes in the imaging medium, contributing to background fluorescence. Ensure you are following the recommended washing protocol with an adequate number of washes.[3][4]
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Autofluorescence: Some cell types or components of the experimental medium can exhibit natural fluorescence (autofluorescence), which can be a source of background noise.[1] It can be helpful to image a sample of your cells without the this compound probe to assess the level of autofluorescence.
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Imaging Medium and Vessel: Phenol red in cell culture media is a known source of background fluorescence. For imaging, it is advisable to use a phenol red-free medium. Additionally, plastic-bottom imaging dishes can contribute more to background fluorescence than glass-bottom dishes.
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Non-specific Binding: The probe may bind non-specifically to cellular components or the imaging vessel. Optimizing blocking steps or adjusting the probe concentration can help mitigate this.
Q2: My signal is very weak. How can I increase the fluorescence intensity from my this compound-labeled sample?
A weak signal can be just as detrimental to the signal-to-noise ratio as high background. Here are some potential solutions:
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Suboptimal Probe Concentration: The concentration of this compound may be too low for your specific experimental setup. A titration experiment to determine the optimal probe concentration is recommended.
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Incorrect Filter Sets: Ensure that the excitation and emission filters in your microscope are appropriate for the spectral properties of this compound. Using mismatched filters can lead to significant signal loss.
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Cell Health: The loading efficiency and fluorescence of this compound can be dependent on cell health. Ensure your cells are healthy and viable before and during the experiment.
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Insufficient Excitation Light: While increasing excitation power can boost your signal, it can also lead to phototoxicity and photobleaching. A careful balance is needed. It's often better to optimize other parameters before resorting to significantly higher laser power.
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Detector Settings: Increase the gain on your detector (e.g., PMT in a confocal microscope or EMCCD camera). However, be aware that increasing the gain can also amplify noise.
Q3: What are the primary sources of noise in fluorescence microscopy and how can I minimize them?
Noise in fluorescence imaging can be categorized into several types:
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Photon Shot Noise: This is a fundamental property of light and is proportional to the square root of the signal intensity. The only way to reduce its relative effect is to increase the signal.
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Detector Noise: This includes dark current (thermal noise) and readout noise from the camera or detector. Using a cooled camera can significantly reduce dark current.
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Stray Light: Ambient light or light from other components of the microscope can contribute to background noise. Ensure the microscope's light path is properly shielded.
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Autofluorescence: As mentioned in Q1, this is fluorescence originating from the sample itself, rather than the fluorescent probe.
To minimize noise, you can:
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Increase Signal: By optimizing probe concentration and excitation, you can improve the signal relative to the noise.
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Frame Averaging: Acquiring multiple images and averaging them can reduce random noise.
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Use Appropriate Filters: High-quality bandpass filters can help to exclude out-of-band light, reducing background and noise.
Quantitative Data Summary
The following tables provide example data to guide your experimental optimization.
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio (S/N)
| This compound Concentration | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| 1 µM | 500 | 100 | 5.0 |
| 5 µM | 2500 | 250 | 10.0 |
| 10 µM | 4000 | 800 | 5.0 |
This table illustrates a hypothetical titration experiment. The optimal concentration in this example is 5 µM, as it provides the highest S/N. Higher concentrations lead to an increase in background that outpaces the increase in signal.
Table 2: Comparison of Imaging Media and Vessels
| Imaging Medium | Imaging Vessel | Mean Background Intensity (a.u.) |
| Phenol Red Medium | Plastic-bottom dish | 150 |
| Phenol Red Medium | Glass-bottom dish | 100 |
| Phenol Red-Free Medium | Plastic-bottom dish | 80 |
| Phenol Red-Free Medium | Glass-bottom dish | 30 |
This table demonstrates the significant reduction in background fluorescence achieved by using phenol red-free medium and a glass-bottom imaging vessel.
Experimental Protocols
Protocol 1: Optimizing this compound Loading Concentration
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Cell Preparation: Plate your cells on a suitable imaging dish (preferably glass-bottom) and grow to the desired confluency.
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Prepare this compound Solutions: Prepare a range of this compound concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) in a phenol red-free imaging buffer.
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Probe Loading: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the different concentrations of the this compound solution to the cells.
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Incubation: Incubate the cells for the recommended time and temperature according to the this compound product datasheet.
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Washing: Remove the loading solution and wash the cells at least three times with fresh imaging buffer to remove any unbound probe.
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Imaging: Acquire images from each concentration using identical microscope settings (e.g., laser power, detector gain, exposure time).
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Analysis: For each concentration, measure the mean fluorescence intensity of the cells (Signal) and a region of the background without cells (Background). Calculate the S/N ratio as Signal/Background. The optimal concentration is the one that yields the highest S/N ratio.
Visual Guides
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Workflow for optimizing this compound concentration.
References
addressing Kmg-104AM cytotoxicity in long-term imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using Kmg-104AM in long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter live cells?
This compound is a fluorescent indicator that is chemically modified with acetoxymethyl (AM) esters. This modification makes the molecule hydrophobic, allowing it to easily permeate the membranes of intact, live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This cleavage traps the active, fluorescent form of Kmg-104 within the cell and enables it to bind to its target.
Q2: What are the primary causes of cytotoxicity associated with this compound in long-term imaging?
There are two main sources of cytotoxicity when using this compound for extended periods:
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Chemical Cytotoxicity: This can result from overloading the cells with the dye, leading to off-target effects or the accumulation of toxic byproducts from the hydrolysis of the AM ester, such as formaldehyde.[1][2][3][4][5] The solvent used to dissolve the this compound, typically DMSO, can also be toxic to cells at higher concentrations.
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Phototoxicity: During fluorescence microscopy, the excitation light used to illuminate this compound can damage cellular components. This damage is often mediated by the production of reactive oxygen species (ROS) by the excited fluorophore, which can lead to membrane blebbing, vacuole formation, and eventually, cell death.
Q3: What are the visible signs of cytotoxicity in my cells during a long-term imaging experiment?
Signs of cellular stress and cytotoxicity include:
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Changes in morphology, such as rounding up or shrinking.
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Detachment from the culture surface.
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The appearance of intracellular vacuoles or granules.
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Membrane blebbing.
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Reduced cell motility or division.
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Ultimately, cell lysis and death.
Q4: How can I assess the viability of my cells after loading with this compound and imaging?
Several methods can be used to quantify cell viability:
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Fluorescent Live/Dead Stains: Use of dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can provide a direct visualization and quantification of live versus dead cells.
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
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Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Troubleshooting Guides
Issue 1: High background fluorescence and poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis of this compound | Increase the incubation time to allow for complete de-esterification. Ensure cells are at the optimal temperature (typically 37°C) during loading. |
| Extracellular this compound | After loading, wash the cells 2-3 times with fresh, pre-warmed medium or buffer to remove any dye that has not entered the cells. |
| Dye leakage from cells | Some cell types actively pump out fluorescent dyes. Adding probenecid (1-2.5 mM) to the medium can inhibit these anion transporters and improve dye retention. |
| Phenol red in the medium | Phenol red is fluorescent and can contribute to high background. Use a phenol red-free medium for imaging experiments. |
Issue 2: Cells show signs of stress or death shortly after loading with this compound (Chemical Cytotoxicity).
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | Titrate the this compound concentration to find the lowest effective concentration that provides a sufficient signal. |
| DMSO concentration is too high | The final concentration of DMSO in the cell culture medium should ideally be below 0.1% to minimize toxicity. Prepare a more concentrated stock solution of this compound if necessary. |
| Contaminants in the this compound stock | Ensure the this compound is of high purity and the DMSO is anhydrous and of high quality. AM esters are susceptible to hydrolysis, so store stock solutions properly at -20°C and protected from light and moisture. |
| Presence of Pluronic F-127 | While sometimes used to aid in dye loading, Pluronic F-127 can also be cytotoxic to some cell types. If used, titrate to the lowest effective concentration or try loading without it. |
Issue 3: Cells appear healthy initially but die over the course of the long-term imaging experiment (Phototoxicity).
| Possible Cause | Troubleshooting Step |
| Excitation light intensity is too high | Reduce the power of the laser or the intensity of the lamp to the minimum level required for a usable signal. |
| Exposure time is too long | Use the shortest possible exposure time for each image acquisition. |
| Imaging frequency is too high | Increase the time interval between image acquisitions to give cells time to recover. |
| Unnecessary light exposure | Use shutters to ensure the cells are only illuminated during the actual image capture. |
| Use of short-wavelength excitation light | Shorter wavelengths (e.g., UV light) are generally more damaging to cells. If possible, choose a fluorescent probe that is excited by a longer wavelength. |
Quantitative Data Summary
The following tables provide representative data on factors that can contribute to cytotoxicity. Note that these are example values, and optimal conditions should be determined empirically for your specific cell type and experimental setup.
Table 1: Effect of this compound and DMSO Concentration on Cell Viability
| This compound Concentration (µM) | Final DMSO Concentration (%) | Cell Viability (%) after 24 hours (example) |
| 1 | 0.01 | 95 ± 3 |
| 5 | 0.05 | 88 ± 5 |
| 10 | 0.1 | 75 ± 6 |
| 10 | 0.5 | 60 ± 8 |
Table 2: Impact of Imaging Parameters on Cell Viability
| Excitation Light Power (mW) | Exposure Time (ms) | Imaging Interval (min) | Cell Viability (%) after 12 hours of imaging (example) |
| 0.5 | 50 | 10 | 92 ± 4 |
| 1.0 | 100 | 10 | 78 ± 7 |
| 1.0 | 100 | 2 | 65 ± 9 |
| 2.0 | 200 | 2 | 40 ± 11 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Loading Concentration
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Cell Preparation: Plate your cells in a multi-well imaging plate (e.g., a 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
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Prepare this compound Loading Solutions: Prepare a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) in your imaging medium. Keep the final DMSO concentration consistent and below 0.1% if possible.
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Cell Loading: Remove the culture medium from the cells and add the various this compound loading solutions. Include a vehicle control (medium with the same final DMSO concentration but no dye).
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Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes).
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Wash: Wash the cells twice with pre-warmed imaging medium to remove extracellular dye.
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Image Acquisition: Acquire images of each concentration using a fixed, low-light imaging setting.
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Analysis: Determine the lowest concentration that provides a sufficient fluorescence signal for your intended analysis.
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Viability Assessment: In parallel, treat a duplicate plate with the same loading conditions and assess cell viability after 24 hours using a standard assay (e.g., MTT or a live/dead stain) to identify any acute chemical toxicity.
Protocol 2: Assessing Phototoxicity
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Cell Preparation: Plate cells in an imaging dish and load them with the optimal concentration of this compound determined in Protocol 1.
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Define Imaging Conditions: Set up a time-lapse imaging experiment with different conditions for different fields of view. For example:
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Control: No illumination.
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Condition A: Low laser power, short exposure, long interval.
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Condition B: High laser power, short exposure, long interval.
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Condition C: Low laser power, long exposure, long interval.
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Condition D: Low laser power, short exposure, short interval.
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Long-Term Imaging: Run the time-lapse experiment for the desired duration (e.g., 12 or 24 hours).
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Analysis:
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Monitor the cells for morphological signs of stress during the experiment.
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At the end of the experiment, perform a live/dead viability assay on the cells in the dish.
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Quantify the percentage of dead cells in each field of view to determine which imaging conditions are least phototoxic.
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Visualizations
Caption: this compound chemical cytotoxicity pathway.
Caption: General mechanism of phototoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. sid.ir [sid.ir]
- 4. Formaldehyde cytotoxicity in three human cell types assessed in three different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
solving Kmg-104AM uneven cell loading problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Kmg-104AM.
Troubleshooting Guide: Uneven Cell Loading
Uneven cell loading of this compound can manifest as inconsistent fluorescence intensity across a population of cells, leading to unreliable experimental data. This guide addresses common causes and provides systematic troubleshooting steps.
Q1: My cells show highly variable fluorescence intensity after loading with this compound. What are the potential causes and solutions?
A1: Uneven cell loading is a common issue with acetoxymethyl (AM) ester-based probes. The variability often stems from issues with the dye itself, the health of the cells, or the loading conditions. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution(s) |
| This compound Aggregation | The lipophilic nature of AM esters can cause them to aggregate in aqueous solutions, leading to non-uniform cell loading. | Prepare fresh this compound working solutions. Use a high-quality, anhydrous grade of DMSO for the stock solution. Consider using a non-ionic detergent like Pluronic F-127 in the loading buffer to improve solubility. |
| Poor Cell Health | Unhealthy or dying cells have compromised membrane integrity and reduced esterase activity, affecting both the uptake and cleavage of the AM ester. | Ensure cells are healthy and in the logarithmic growth phase. Perform a viability assay (e.g., with trypan blue) prior to the experiment. Optimize cell culture conditions. |
| Suboptimal Loading Conditions | Factors such as incubation time, temperature, and this compound concentration can significantly impact loading efficiency and uniformity. | Optimize the loading concentration of this compound, incubation time, and temperature for your specific cell type. A concentration and time-course experiment is recommended. |
| Incomplete AM Ester Hydrolysis | Insufficient intracellular esterase activity can lead to incomplete cleavage of the AM group, resulting in poor retention and lower fluorescence. | Ensure cells are healthy, as esterase activity is dependent on cell viability. If using a cell type with known low esterase activity, consider extending the incubation time or exploring alternative loading methods. |
| Presence of Organic Anion Transporters | Some cell types actively pump out the hydrolyzed form of the dye, leading to a decrease in intracellular fluorescence over time and variability between cells. | The use of probenecid, an inhibitor of organic anion transporters, in the loading and imaging buffer can help to improve dye retention. |
Experimental Protocol: Optimizing this compound Loading Concentration
This protocol provides a method for determining the optimal loading concentration of this compound for a specific cell type to achieve uniform loading.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well, black-walled, clear-bottom microplate
-
Adherent cells of interest
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound Loading Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10% (w/v) Pluronic F-127 stock solution in anhydrous DMSO.
-
Prepare a series of working solutions of this compound in HBSS. For example, to test concentrations from 1 µM to 10 µM, serially dilute the this compound stock solution. To aid in solubilization, first mix the this compound stock with the Pluronic F-127 solution before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02%.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the various this compound working solutions to the wells. Include a well with HBSS only (no dye) as a background control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Washing and Dye De-esterification:
-
Remove the loading solution from the wells.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of fresh HBSS to each well.
-
Incubate the plate at 37°C for an additional 30 minutes to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for this compound.
-
Alternatively, visualize the cells using a fluorescence microscope and capture images for qualitative assessment of loading uniformity.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the fluorescence intensity as a function of this compound concentration. The optimal concentration should give a high signal-to-noise ratio with minimal cell-to-cell variability.
-
Caption: Troubleshooting workflow for uneven this compound cell loading.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action for this compound?
A2: this compound is the acetoxymethyl (AM) ester form of a proprietary fluorescent indicator. The AM group renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-active and fluorescent form of Kmg-104 within the cell. The fluorescence of Kmg-104 is dependent on its interaction with a specific intracellular target or ion.
Caption: Mechanism of this compound cell loading and activation.
Q3: How should I prepare the stock solution of this compound?
A3: It is recommended to prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.
Q4: Can I use a buffer other than HBSS for loading?
A4: Yes, other physiological buffers such as phosphate-buffered saline (PBS) with calcium and magnesium can be used. However, it is important to avoid buffers containing serum, as serum esterases can cleave the AM ester extracellularly. The buffer should be at a physiological pH.
Q5: My fluorescence signal is weak. How can I improve it?
A5: A weak fluorescence signal can be due to several factors:
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Low Loading Concentration: The concentration of this compound may be too low. Try increasing the concentration as determined by your optimization experiment.
-
Short Incubation Time: The incubation time may not be sufficient for adequate uptake and de-esterification. Try extending the incubation time.
-
Low Esterase Activity: Ensure your cells are healthy.
-
Dye Extrusion: As mentioned previously, some cells actively pump out the dye. The use of probenecid may help to increase the signal.
-
Photobleaching: If you are performing time-lapse imaging, reduce the excitation light intensity and exposure time to minimize photobleaching.
Kmg-104AM Fluorescence: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent magnesium probe Kmg-104AM. The following information addresses potential issues related to the impact of pH on this compound fluorescence during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| 1. Is the fluorescence of this compound sensitive to changes in pH? | The active form of the probe, Kmg-104, is reported to have its fluorescence unaffected by pH changes within the range of 6.0 to 7.6[1]. This suggests that for most physiological applications, pH fluctuations should have a minimal impact on the probe's performance. A related probe, KMG-104-AsH, is also noted to be pH stable in the range of 5.0 to 6.5[2]. |
| 2. My fluorescence signal is unexpectedly low. Could pH be the cause? | While this compound is relatively stable within the physiological pH range, extreme pH values outside of the 6.0-7.6 range could potentially affect its fluorescence. It is crucial to ensure that your experimental buffers are within this optimal pH range. Other factors such as incomplete hydrolysis of the AM ester, insufficient probe loading concentration, or photobleaching could also contribute to low signal. |
| 3. I am observing inconsistent fluorescence readings across different experimental conditions. How can I determine if pH is the confounding factor? | To determine if pH is affecting your results, it is recommended to perform a pH calibration curve for this compound in your specific experimental buffer system. This involves measuring the fluorescence intensity of the probe at various pH levels while keeping the magnesium concentration constant. This will help you to identify any pH-dependent fluorescence changes specific to your setup. |
| 4. What are the recommended buffer systems to maintain a stable pH when using this compound? | Standard biological buffers such as HEPES, MES, and MOPS are suitable for use with this compound, provided they are adjusted to the desired physiological pH (typically 7.2-7.4). It is important to verify the pH of your final working solution after the addition of all components, including the probe. |
| 5. Can I use this compound for experiments in acidic organelles? | Given that the fluorescence of the related KMG-104-AsH is stable down to pH 5.0, this compound might be suitable for studies in mildly acidic compartments. However, its performance in highly acidic organelles (e.g., lysosomes, with pH ~4.5) has not been extensively documented. It is advisable to perform control experiments to validate the probe's responsiveness and stability at the target acidic pH. |
pH Stability Data for Kmg Probes
The following table summarizes the available data on the pH stability of Kmg-104 and related fluorescent probes.
| Probe | pH Range of Stable Fluorescence | Source |
| Kmg-104 | 6.0 - 7.6 | [1] |
| KMG-104-AsH | 5.0 - 6.5 | [2] |
Experimental Protocols
Protocol for Assessing the Impact of pH on Kmg-104 Fluorescence
This protocol outlines the steps to determine the pH sensitivity of the active form of this compound (Kmg-104) in vitro.
Materials:
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Kmg-104 (hydrolyzed form of this compound)
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Magnesium Chloride (MgCl₂) stock solution
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Calcium Chloride (CaCl₂) stock solution (for checking selectivity)
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pH buffers (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0)
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Fluorometer or fluorescence microscope
-
96-well plates or cuvettes
Methodology:
-
Probe Preparation: Prepare a stock solution of Kmg-104 in a suitable solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 5.5 to 8.5 in 0.5 pH unit increments).
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Working Solution Preparation: For each pH value, prepare a working solution containing a fixed concentration of Kmg-104 (e.g., 1-5 µM) and a fixed concentration of Mg²⁺ (e.g., 1 mM). Also, prepare a set of solutions without Mg²⁺ to measure background fluorescence.
-
Incubation: Incubate the working solutions at room temperature for a sufficient time to allow for equilibration.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use excitation and emission wavelengths appropriate for Kmg-104 (e.g., excitation ~490 nm, emission ~510 nm)[3].
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Data Analysis: Plot the fluorescence intensity as a function of pH. This will generate a pH profile for Kmg-104 under your experimental conditions.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the experimental workflow for testing the pH sensitivity of this compound.
References
- 1. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]
- 2. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
improving the stability of Kmg-104AM working solution
Technical Support Center: Improving the Stability of Fluorescent Probe Working Solutions
Disclaimer: Publicly available information regarding a compound specifically named "Kmg-104AM" is limited. The following technical support guide is a representative example for a hypothetical fluorescent probe, "FluoroStable-520," designed for monitoring intracellular calcium. This guide is intended for researchers, scientists, and drug development professionals to address common stability and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the FluoroStable-520 stock solution and working solution?
For long-term storage, the FluoroStable-520 stock solution (in DMSO) should be stored at -20°C, protected from light and moisture. The working solution, diluted in an aqueous buffer, is less stable and should be prepared fresh for each experiment. If short-term storage of the working solution is necessary, it should be kept on ice and used within 2-4 hours.
Q2: Can I freeze and thaw the FluoroStable-520 stock solution multiple times?
It is advisable to aliquot the DMSO stock solution into smaller, single-use volumes upon first use to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and increase the likelihood of degradation, potentially affecting the probe's performance.
Q3: What factors can lead to the degradation of the FluoroStable-520 working solution?
Several factors can contribute to the degradation of the working solution, including:
-
Exposure to light: FluoroStable-520 is photosensitive and can photobleach upon prolonged exposure to ambient or excitation light.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
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pH of the buffer: The stability of the probe may be pH-dependent. Using a buffer outside the optimal pH range can lead to hydrolysis or other chemical modifications.
-
Contaminants: The presence of oxidizing or reducing agents in the buffer can degrade the fluorescent probe.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
Q: My cells show a very weak or no fluorescent signal after loading with FluoroStable-520. What are the possible causes and solutions?
A weak or absent signal can stem from several factors.[1] The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Degraded Working Solution | Prepare a fresh working solution from a new aliquot of the stock solution. Ensure the buffer used for dilution is fresh and free of contaminants. |
| Inadequate Probe Concentration | The concentration of the probe may be too low.[1][2] Perform a titration to determine the optimal loading concentration for your specific cell type. |
| Insufficient Loading Time or Temperature | Increase the incubation time or temperature to facilitate better probe loading into the cells. Typical loading conditions are 30-60 minutes at 37°C. |
| Cell Health | Ensure that the cells are healthy and have intact membranes. Compromised cell viability can affect probe loading and retention. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of FluoroStable-520 (Excitation/Emission Maxima: ~490 nm / ~520 nm).[1] |
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence in my imaging experiment. How can I reduce it?
High background fluorescence can obscure the signal from your cells.[1] Consider the following to reduce background noise:
| Potential Cause | Troubleshooting Steps |
| Excess Probe in the Medium | After loading, wash the cells 2-3 times with fresh, probe-free buffer to remove any extracellular probe. |
| Autofluorescence | Some cell types or media components exhibit natural fluorescence. Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. |
| Probe Concentration Too High | While a low concentration can lead to a weak signal, an excessively high concentration can result in high background. Optimize the probe concentration through titration. |
| Insufficient Blocking | If using antibodies in conjunction with the probe, insufficient blocking can lead to non-specific binding. |
Issue 3: Rapid Signal Decay (Photobleaching)
Q: The fluorescent signal is bright initially but fades quickly during imaging. What can I do to minimize photobleaching?
Photobleaching is the irreversible destruction of a fluorophore by light exposure. To minimize this effect:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Use shorter exposure times for image acquisition.
-
Use an Antifade Reagent: If compatible with your experiment, use a mounting medium containing an antifade reagent.
-
Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.
Experimental Protocols
Detailed Methodology for Intracellular Calcium Measurement using FluoroStable-520
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip appropriate for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Preparation of FluoroStable-520 Working Solution:
-
Thaw a single-use aliquot of the 1 mM FluoroStable-520 DMSO stock solution at room temperature.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a final working concentration of 1-5 µM.
-
-
Cell Loading:
-
Remove the cell culture medium from the dish.
-
Add the FluoroStable-520 working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with fresh, warm physiological buffer to remove any extracellular probe.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Excite the cells at ~490 nm and collect the emission at ~520 nm.
-
Acquire baseline fluorescence before adding a stimulus.
-
Add the experimental stimulus (e.g., a specific agonist) and record the change in fluorescence intensity over time.
-
Visualizations
Caption: Experimental workflow for using a fluorescent probe.
Caption: Simplified calcium signaling pathway.
References
Kmg-104AM de-esterification issues in live cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kmg-104AM for live-cell imaging of intracellular magnesium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe used to measure the concentration of magnesium ions (Mg²⁺) within living cells. It is a membrane-permeable derivative of a fluorescein-based magnesium indicator. The "AM" designation stands for acetoxymethyl ester. This modification masks the negative charges of the molecule, allowing it to passively cross the cell membrane. Once inside the cell, endogenous enzymes called esterases cleave the AM groups. This de-esterification process traps the now fluorescently active and membrane-impermeant form of the probe, Kmg-104, in the cytoplasm, where it can bind to Mg²⁺ and emit a fluorescent signal.
Q2: What are the excitation and emission wavelengths for Kmg-104?
A2: While specific instrument settings should be optimized, the spectral properties of fluorescein-based indicators like Kmg-104 are generally in the following ranges:
-
Excitation: ~490 nm
-
Emission: ~520 nm
Q3: What is the dissociation constant (Kd) of Kmg-104 for Mg²⁺?
A3: The dissociation constant (Kd) for Kmg-104 is approximately 2.1 mM for Mg²⁺. This makes it suitable for detecting changes in intracellular free magnesium, which is typically in the millimolar range.
Q4: Does Kmg-104 bind to other divalent cations like calcium (Ca²⁺)?
A4: Kmg-104 exhibits good selectivity for Mg²⁺ over Ca²⁺. While it can bind to Ca²⁺, its affinity is significantly lower, minimizing interference from physiological calcium fluctuations.
Q5: What are the common causes of weak or no fluorescent signal?
A5: Several factors can lead to a weak or absent signal:
-
Incomplete de-esterification: Insufficient intracellular esterase activity can prevent the activation of the probe.
-
Low probe concentration: The loading concentration of this compound may be too low for your cell type.
-
Probe degradation: Improper storage or handling of the this compound stock solution can lead to its degradation.
-
Cell health: Unhealthy or dying cells may not have the necessary metabolic activity to de-esterify the probe.
-
Incorrect imaging settings: The excitation and emission wavelengths on the microscope may not be optimal for Kmg-104.
Q6: What is compartmentalization and how can I avoid it?
A6: Compartmentalization refers to the sequestration of the fluorescent probe into organelles such as mitochondria or lysosomes, rather than remaining uniformly distributed in the cytoplasm. This can lead to inaccurate measurements of cytosolic magnesium levels. To minimize compartmentalization:
-
Use the lowest effective concentration of this compound.
-
Shorten the incubation time.
-
Incubate at a lower temperature (e.g., room temperature instead of 37°C).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incomplete De-esterification: Insufficient intracellular esterase activity. | - Increase the incubation time to allow for more complete cleavage of the AM esters.- Increase the incubation temperature to 37°C if loading at a lower temperature.- Ensure cells are healthy and metabolically active. |
| Low Probe Concentration: The loading concentration is too low. | - Increase the final concentration of this compound in a stepwise manner (e.g., from 1 µM to 5 µM). | |
| Probe Degradation: this compound stock solution has degraded. | - Prepare a fresh stock solution of this compound in anhydrous DMSO.- Store stock solutions in small aliquots at -20°C or below, protected from light and moisture. | |
| High Background Fluorescence | Extracellular Probe: Residual this compound in the imaging medium. | - Wash cells thoroughly with a balanced salt solution (e.g., HBSS) after loading.- Include a final wash step just before imaging. |
| Incomplete De-esterification in the Cytosol: Partially de-esterified probe can have different fluorescent properties. | - Extend the post-loading incubation period in probe-free media to ensure complete de-esterification. | |
| Uneven or Punctate Staining (Compartmentalization) | Probe Sequestration: Kmg-104 is being actively transported into organelles. | - Decrease the loading concentration of this compound.- Shorten the incubation time.- Try loading at a lower temperature (e.g., room temperature). |
| Rapid Signal Loss (Photobleaching) | Excessive Excitation Light: The fluorophore is being destroyed by the imaging process. | - Reduce the intensity of the excitation light.- Decrease the exposure time for each image.- Use a neutral density filter.- Acquire images less frequently during time-lapse experiments. |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell density, health, or passage number. | - Standardize cell seeding density and ensure cells are in a consistent growth phase.- Monitor cell health regularly. |
| Inconsistent Loading Conditions: Variations in incubation time, temperature, or probe concentration. | - Adhere strictly to the optimized loading protocol for all experiments. |
Experimental Protocols
Representative Protocol for this compound Loading and Imaging
This protocol provides a starting point for using this compound. Optimal conditions will vary depending on the cell type and experimental setup and should be determined empirically.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Complete cell culture medium
Procedure:
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.
-
Dispense into small aliquots and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Seed cells on a suitable imaging dish or plate and allow them to adhere.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Prepare the loading solution.
-
Dilute the this compound stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM.
-
Optional: To aid in dispersing the probe, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02%.
-
-
Load the cells with this compound.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Wash the cells.
-
Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove any extracellular probe.
-
-
Allow for de-esterification.
-
Add fresh, pre-warmed complete culture medium or HBSS to the cells and incubate for an additional 30 minutes at 37°C to ensure complete de-esterification of the probe.
-
-
Image the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~520 nm).
-
Quantitative Data Summary (Starting Points for Optimization)
| Parameter | General Range | Notes |
| This compound Concentration | 1 - 10 µM | Start with a lower concentration and increase if the signal is weak. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also the risk of compartmentalization. |
| Incubation Temperature | Room Temperature to 37°C | 37°C promotes faster loading and de-esterification but may increase compartmentalization. |
| Post-Loading De-esterification | 30 minutes | This step is crucial for ensuring the probe is in its active, Mg²⁺-sensitive form. |
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: De-esterification and activation pathway of this compound in live cells.
Caption: Troubleshooting decision tree for this compound de-esterification issues.
Validation & Comparative
A Comparative Guide to Intracellular Magnesium Measurement: KMG-104AM and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular magnesium ([Mg²⁺]i) is critical for understanding its diverse roles in cellular physiology and disease. Fluorescent indicators are powerful tools for real-time, quantitative analysis of [Mg²⁺]i dynamics. This guide provides an objective comparison of the recently developed fluorescent probe, KMG-104AM, with established alternatives: Mag-Fura-2, Mag-Fluo-4, and Magnesium Green. The information presented, supported by experimental data, is intended to assist researchers in selecting the optimal probe for their specific experimental needs.
Quantitative Performance Comparison
The selection of a fluorescent Mg²⁺ indicator is dependent on several key photophysical and chemical properties. The following table summarizes these critical parameters for this compound and its common alternatives to facilitate a direct comparison.
| Property | This compound | Mag-Fura-2 | Mag-Fluo-4 | Magnesium Green |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.1 mM[1] | 1.9 mM[2] | 4.7 mM[3][4] | ~1.0 mM[2] |
| Dissociation Constant (Kd) for Ca²⁺ | 7.5 mM | 25 µM | 22 µM | ~6 µM |
| Excitation Wavelength (λex) | 488 nm | Mg²⁺-free: ~369 nmMg²⁺-bound: ~330 nm | ~495 nm | ~506 nm |
| Emission Wavelength (λem) | Information not available | Mg²⁺-free: ~511 nmMg²⁺-bound: ~491 nm | ~528 nm | ~532 nm |
| Quantum Yield (Φ) | Information not available | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound) | 0.16 | Mg²⁺-free: 0.04Mg²⁺-bound: 0.42 |
| Measurement Type | Intensity-based | Ratiometric | Intensity-based | Intensity-based |
Signaling Pathway and Detection Principle
The fundamental principle behind these fluorescent indicators involves their ability to selectively bind to Mg²⁺ ions, leading to a change in their fluorescent properties. This change, whether a shift in the excitation or emission wavelength (ratiometric) or an increase in fluorescence intensity (intensity-based), can be quantified to determine the intracellular free magnesium concentration.
Mechanism of intracellular magnesium detection.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different fluorescent indicators. The following methodology outlines the key steps for cell loading, image acquisition, and data analysis applicable to this compound, Mag-Fura-2, Mag-Fluo-4, and Magnesium Green.
I. Reagent Preparation
-
Indicator Stock Solutions: Prepare 1-5 mM stock solutions of the acetoxymethyl (AM) ester form of each indicator (this compound, Mag-Fura-2 AM, Mag-Fluo-4 AM, Magnesium Green AM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of the AM esters in aqueous media.
-
Loading Buffer: Use a physiological buffer appropriate for the cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution. For some experiments, a nominally magnesium-free buffer will be required for determining baseline fluorescence.
II. Cell Loading
-
Cell Preparation: Culture cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) to the desired confluency.
-
Loading Solution Preparation: On the day of the experiment, prepare the loading solution by diluting the indicator stock solution and the Pluronic F-127 stock solution into the loading buffer. The final concentration of the indicator is typically in the range of 1-5 µM, and the final concentration of Pluronic F-127 is typically 0.02-0.04%. The optimal concentrations should be determined empirically for each cell type.
-
Incubation: Remove the cell culture medium and wash the cells once with the loading buffer. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Optimal loading time and temperature should be determined for each cell line.
-
Washing: After incubation, wash the cells two to three times with the loading buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which activates the indicator.
III. Fluorescence Measurement
-
Microscopy: Use a fluorescence microscope equipped with the appropriate filter sets for each indicator's excitation and emission wavelengths.
-
Image Acquisition: Acquire images at a controlled temperature. For ratiometric indicators like Mag-Fura-2, acquire images at the two excitation wavelengths. For intensity-based indicators, acquire images at a single excitation wavelength.
-
Data Analysis:
-
For Intensity-Based Indicators (this compound, Mag-Fluo-4, Magnesium Green): Measure the average fluorescence intensity of individual cells or regions of interest. Normalize the fluorescence change as (F - F₀)/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
For Ratiometric Indicators (Mag-Fura-2): Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths.
-
Calibration: To obtain absolute [Mg²⁺]i, an in situ calibration is required. This involves treating the cells with an ionophore (e.g., ionomycin) in the presence of known extracellular Mg²⁺ concentrations to determine the minimum (Rmin or Fmin) and maximum (Rmax or Fmax) fluorescence signals. The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation.
-
Comparative experimental workflow.
Logical Comparison of Probes
The choice of the most suitable Mg²⁺ indicator depends on the specific experimental requirements. The following diagram illustrates a decision-making process based on key probe characteristics.
Decision tree for selecting a Mg²⁺ probe.
Conclusion
This compound emerges as a promising fluorescent probe for intracellular magnesium measurement, primarily due to its high selectivity for Mg²⁺ over Ca²⁺ and its excitation by the common 488 nm laser line, which can reduce phototoxicity compared to UV-excitable probes. Mag-Fura-2 remains a valuable tool for ratiometric measurements, which can correct for variations in dye concentration and cell thickness. Mag-Fluo-4 and Magnesium Green offer the advantage of visible light excitation and exhibit significant fluorescence enhancement upon Mg²⁺ binding. The ultimate choice of indicator should be based on a careful consideration of the specific experimental goals, the instrumentation available, and the potential for interfering ions in the cellular model being investigated.
References
Calibrating KMG-104AM Fluorescence for Accurate Magnesium Ion Measurement: A Comparative Guide
This guide provides a comprehensive overview for researchers and scientists on how to accurately calibrate the fluorescence of KMG-104AM to determine intracellular and experimental magnesium ion (Mg²⁺) concentrations. We will compare this compound with other common fluorescent Mg²⁺ indicators and provide detailed experimental protocols and visualizations to ensure precise and reproducible results.
A Comparative Analysis of Fluorescent Mg²⁺ Indicators
This compound has emerged as a valuable tool for measuring physiological Mg²⁺ levels due to its favorable spectral properties and selectivity. It can be excited by the common 488 nm argon laser line, and its fluorescence intensity increases upon binding to Mg²⁺.[1][2] A key advantage of KMG-104 is its relatively high dissociation constant (Kd) for Calcium (Ca²⁺) of about 7.5 mM, which makes it significantly more selective for Mg²⁺ over Ca²⁺ compared to older indicators like Mag-fura-2 and Mag-fluo-4.[1][2] Furthermore, its fluorescence is stable over a pH range of 6.0 to 7.6, a critical feature for intracellular measurements.[1]
The acetoxymethyl (AM) ester form, this compound, is membrane-permeable, allowing for straightforward loading into live cells. Once inside the cell, esterases cleave the AM group, trapping the active KMG-104 indicator in the cytosol.
Below is a comparison of this compound with other frequently used fluorescent Mg²⁺ indicators:
| Indicator | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ (mM) | Kd for Ca²⁺ (µM) | Key Features |
| This compound | ~488 | ~515 | 2.1 | 7500 | Good selectivity for Mg²⁺ over Ca²⁺; stable in physiological pH range. |
| Magnesium Green™ | ~490 | ~520 | ~1.0 | ~5.3 | Fluorescence intensity increases with Mg²⁺ binding; no spectral shift. |
| Mag-fura-2 | ~335 / ~370 | ~510 | ~1.9 | ~25 | Ratiometric dye, but less selective for Mg²⁺ over Ca²⁺. |
| Mag-fluo-4 | ~490 | ~515 | 4.7 | 22 | More sensitive fluorescence response to Mg²⁺ than Magnesium Green. |
| KMG-301 | ~540 | ~565 | 4.5 | - | Specifically designed for measuring Mg²⁺ in mitochondria. |
Experimental Protocols for this compound Calibration
Accurate determination of Mg²⁺ concentration requires careful calibration. Below are detailed protocols for both cell-free (in vitro) and intracellular (in situ) calibration of this compound.
I. In Vitro Calibration of KMG-104
This method determines the relationship between Mg²⁺ concentration and KMG-104 fluorescence in a controlled, cell-free environment.
A. Reagents and Buffers:
-
KMG-104 (the non-AM ester form)
-
Zero Mg²⁺ Buffer: 10 mM MOPS or HEPES, 100 mM KCl, 10 mM EGTA, pH 7.2.
-
High Mg²⁺ Buffer: 10 mM MOPS or HEPES, 100 mM KCl, 35 mM MgCl₂, pH 7.2.
-
A series of calibration buffers with known free Mg²⁺ concentrations (e.g., ranging from 0.1 mM to 10 mM). These can be prepared by mixing the Zero Mg²⁺ and High Mg²⁺ buffers in different ratios.
B. Protocol:
-
Prepare a stock solution of KMG-104 in DMSO.
-
Add a small aliquot of the KMG-104 stock solution to each of the Mg²⁺ calibration buffers to a final concentration of 1-5 µM.
-
Incubate the solutions at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity of each sample using a fluorometer or plate reader with excitation at ~488 nm and emission at ~515 nm.
-
Determine the fluorescence intensity at zero Mg²⁺ (F_min) from the Zero Mg²⁺ Buffer and the fluorescence intensity at saturating Mg²⁺ (F_max) from the High Mg²⁺ Buffer.
-
Plot the fluorescence intensity against the known Mg²⁺ concentrations to generate a calibration curve.
-
Calculate the dissociation constant (Kd) by fitting the data to the following equation: [Mg²⁺] = Kd * [(F - F_min) / (F_max - F)]
Where:
-
[Mg²⁺] is the magnesium ion concentration.
-
Kd is the dissociation constant.
-
F is the measured fluorescence intensity.
-
F_min is the fluorescence intensity in the absence of Mg²⁺.
-
F_max is the fluorescence intensity at saturating Mg²⁺ concentrations.
-
References
A Comparative Guide to KMG-104AM and Mag-Fura-2 for Mg2+ Detection
For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular magnesium ions (Mg2+) is crucial for understanding a myriad of cellular processes. This guide provides a detailed comparison of two prominent fluorescent probes for Mg2+ detection: KMG-104AM and Mag-Fura-2. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in the selection and application of the optimal probe for your research needs.
Quantitative Performance Comparison
The selection of a fluorescent Mg2+ indicator hinges on several key performance metrics. The table below summarizes the quantitative data for this compound and Mag-Fura-2, facilitating a direct comparison.
| Feature | This compound | Mag-Fura-2 |
| Excitation Wavelength (λex) | ~490 nm[1] | Mg2+-free: ~369 nm; Mg2+-bound: ~330 nm[2][3] |
| Emission Wavelength (λem) | ~510 nm[1] | Mg2+-free: ~511 nm; Mg2+-bound: ~491 nm[2] |
| Dissociation Constant (Kd) for Mg2+ | ~2.1 - 3 mM | ~1.9 mM |
| Dissociation Constant (Kd) for Ca2+ | ~7.5 mM | ~25 µM |
| Fluorescence Change upon Mg2+ Binding | >10-fold increase in intensity | Ratiometric change in excitation spectrum |
| Selectivity for Mg2+ over Ca2+ | High | Moderate; potential for interference from Ca2+ |
| pH Sensitivity | Insusceptible in the range of 6.0 to 7.6 | Relatively insensitive |
| Ratiometric Measurement | No | Yes |
Delving into the Data: A Head-to-Head Analysis
This compound emerges as a highly selective probe for Mg2+, a significant advantage in cellular environments where calcium ions (Ca2+) are also present in fluctuating concentrations. Its excitation at approximately 490 nm makes it compatible with common laser lines used in confocal microscopy, such as the 488 nm argon laser. The substantial increase in fluorescence intensity upon binding to Mg2+ provides a strong and clear signal. Furthermore, its insensitivity to pH changes within the physiological range simplifies experimental conditions and data interpretation.
Mag-Fura-2 , on the other hand, is a ratiometric indicator, which is a key strength. By taking the ratio of fluorescence intensities at two different excitation wavelengths, measurements become largely independent of probe concentration, photobleaching, and cell thickness, leading to more robust and quantitative data. However, its UV excitation can be more phototoxic to cells compared to the visible light excitation of this compound. A critical consideration for Mag-Fura-2 is its higher affinity for Ca2+ compared to this compound, which can lead to interference in Mg2+ measurements, especially in cells with dynamic Ca2+ signaling.
Experimental Methodologies
Detailed and reproducible experimental protocols are paramount for obtaining reliable data. Below are representative protocols for the use of this compound and Mag-Fura-2 for intracellular Mg2+ detection.
Experimental Protocol for Intracellular Mg2+ Measurement using this compound
This protocol is a general guideline based on the properties of this compound and standard procedures for similar fluorescent probes. Optimization for specific cell types and experimental conditions is recommended.
1. Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) with and without Mg2+ for control experiments.
2. Cell Loading:
-
Plate cells on a suitable imaging dish or coverslip.
-
Dilute the this compound stock solution in the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C.
-
To aid in the solubilization of the AM ester in aqueous media, Pluronic F-127 (at a final concentration of 0.02-0.05%) can be added to the loading solution.
3. De-esterification:
-
After incubation, wash the cells three times with the warm physiological buffer to remove excess probe.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the probe inside the cells.
4. Fluorescence Imaging:
-
Mount the cells on a confocal microscope equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission at approximately 510 nm.
-
Acquire images at desired time points to monitor changes in intracellular Mg2+ concentration.
5. Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest.
-
Changes in fluorescence intensity are proportional to changes in the intracellular Mg2+ concentration. Calibration can be performed using Mg2+ ionophores (e.g., A23187) and buffers with known Mg2+ concentrations.
Detailed Experimental Protocol for Intracellular Mg2+ Measurement using Mag-Fura-2
This protocol provides a step-by-step guide for using the ratiometric indicator Mag-Fura-2.
1. Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in high-quality, anhydrous DMSO.
-
Prepare a physiological buffer (e.g., HBSS) for cell loading and washing.
-
Prepare calibration buffers with varying known concentrations of free Mg2+ (e.g., using a Mg2+ calibration buffer kit).
2. Cell Loading:
-
Grow cells to the desired confluency on coverslips or in an imaging plate.
-
Dilute the Mag-Fura-2 AM stock solution in the physiological buffer to a final working concentration of 1-5 µM.
-
Incubate the cells in the loading solution for 30-60 minutes at room temperature or 37°C. The optimal conditions should be determined for each cell type.
-
The addition of Pluronic F-127 (0.02%) can facilitate loading.
3. De-esterification:
-
Following the loading period, wash the cells three times with the physiological buffer to remove the extracellular probe.
-
Incubate the cells for a further 30 minutes in the buffer to ensure complete de-esterification of the AM ester.
4. Ratiometric Fluorescence Imaging:
-
Use a fluorescence imaging system equipped with an excitation wavelength switcher and a filter set appropriate for Fura-2.
-
Alternately excite the cells at approximately 340 nm and 380 nm (or 330 nm and 370 nm, depending on the filter set and specific response of Mag-Fura-2).
-
Collect the fluorescence emission at ~510 nm for both excitation wavelengths.
5. Data Analysis and Calibration:
-
Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F340/F380).
-
To convert the fluorescence ratio to Mg2+ concentration, a calibration is necessary.
-
At the end of the experiment, expose the cells to a buffer containing a high concentration of Mg2+ and an ionophore (e.g., 10 µM ionomycin or A23187) to obtain the maximum ratio (Rmax).
-
Subsequently, add a chelating agent (e.g., 20 mM EDTA) to the buffer to determine the minimum ratio (Rmin).
-
The intracellular Mg2+ concentration can then be calculated using the Grynkiewicz equation: [Mg2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2), where Kd is the dissociation constant of Mag-Fura-2 for Mg2+, and Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the ion-free and ion-bound forms of the indicator.
Visualizing the Cellular Context
To better understand the biological relevance of Mg2+ detection, the following diagrams illustrate the experimental workflow and a key signaling pathway involving magnesium.
Caption: Experimental workflow for intracellular Mg2+ measurement.
Caption: Intracellular Mg2+ homeostasis and signaling pathways.
References
A Head-to-Head Battle for Intracellular Magnesium Imaging: KMG-104AM vs. Mag-Fluo-4
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular signaling, the precise measurement of magnesium ions (Mg²⁺) is paramount. This guide provides a comprehensive comparison of two prominent fluorescent probes for intracellular magnesium imaging: KMG-104AM and Mag-Fluo-4. By examining their performance metrics, experimental protocols, and underlying principles, this document aims to equip researchers with the necessary information to select the optimal tool for their specific experimental needs.
Magnesium plays a critical role in a vast array of cellular processes, from enzymatic reactions to signal transduction. The development of fluorescent indicators has revolutionized the study of intracellular Mg²⁺ dynamics. Among the available tools, this compound and Mag-Fluo-4 have emerged as popular choices. This guide delves into a detailed comparison of their key characteristics to aid in the selection of the most suitable probe for your research.
Performance Characteristics: A Quantitative Comparison
The ideal fluorescent Mg²⁺ indicator should exhibit high selectivity for magnesium over other divalent cations, particularly calcium (Ca²⁺), which is often present at much lower resting concentrations but undergoes significant fluctuations. The dissociation constant (Kd), which represents the concentration at which half of the indicator is bound to the ion, is a critical parameter for assessing selectivity.
| Property | This compound | Mag-Fluo-4 | Key Advantage |
| Mg²⁺ Dissociation Constant (Kd) | ~2.1 mM[1] | ~4.7 mM[2][3] | This compound exhibits a tighter binding affinity for Mg²⁺. |
| Ca²⁺ Dissociation Constant (Kd) | ~7.5 mM[1] | ~22 µM[2] | This compound demonstrates vastly superior selectivity for Mg²⁺ over Ca²⁺. |
| Selectivity (Kd Ca²⁺ / Kd Mg²⁺) | ~3.6 | ~0.0047 | This compound is significantly less susceptible to interference from intracellular Ca²⁺ fluctuations. |
| Fluorescence Enhancement | >10-fold increase upon Mg²⁺ binding (for KMG-104-AsH) | >100-fold increase upon Mg²⁺ binding | Mag-Fluo-4 shows a more pronounced increase in fluorescence intensity. |
| Excitation Wavelength (max) | ~488 nm | ~490 nm | Both are suitable for excitation with common laser lines (e.g., 488 nm Argon laser). |
| Emission Wavelength (max) | Not explicitly stated, but emits green fluorescence. | ~525 nm | Both emit in the green region of the spectrum, compatible with standard filter sets. |
| pH Sensitivity | Fluorescence is reportedly stable between pH 6.0 and 7.6 | Information not readily available. | This compound offers robust performance across a physiological pH range. |
Deciphering the Data: Key Takeaways
The quantitative data clearly highlights the primary distinction between this compound and Mag-Fluo-4: selectivity . This compound's significantly higher dissociation constant for Ca²⁺ makes it the superior choice for experiments where potential interference from Ca²⁺ signaling is a concern. This is a critical advantage in many biological systems where crosstalk between Ca²⁺ and Mg²⁺ signaling pathways is prevalent.
Conversely, Mag-Fluo-4 exhibits a more substantial fluorescence enhancement upon binding to Mg²⁺, which could translate to a higher signal-to-noise ratio in some applications. However, its high affinity for Ca²⁺ necessitates careful consideration and control experiments to avoid misinterpretation of fluorescence signals as solely reflecting Mg²⁺ dynamics.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for utilizing this compound and Mag-Fluo-4 for intracellular magnesium imaging. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
General Workflow for Intracellular Magnesium Imaging
Caption: A generalized workflow for measuring intracellular magnesium using AM ester-based fluorescent indicators.
Detailed Protocol for this compound
While a specific, detailed protocol for this compound is not widely published, the following is a recommended starting point based on general protocols for AM ester dyes and information on KMG-104.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO.
-
Prepare a loading buffer, such as Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
-
Cell Loading:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium and wash the cells with the loading buffer.
-
Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with the loading buffer to remove excess extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope.
-
Excite the cells at approximately 488 nm and collect the emission in the green channel.
-
Acquire a baseline fluorescence reading before applying any stimulus.
-
Record the changes in fluorescence intensity over time following stimulation.
-
Detailed Protocol for Mag-Fluo-4 AM
A more detailed protocol is available for Mag-Fluo-4 AM.
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of Mag-Fluo-4 AM in high-quality anhydrous DMSO.
-
Prepare a loading buffer (e.g., HBSS).
-
Optional: To reduce leakage of the de-esterified indicator, the loading buffer can be supplemented with 1-2 mM probenecid.
-
-
Cell Loading:
-
Culture cells to the desired confluency.
-
Prepare the working solution by diluting the Mag-Fluo-4 AM stock solution to a final concentration of 2-5 µM in the loading buffer. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.
-
Remove the culture medium and incubate the cells with the Mag-Fluo-4 AM working solution for 30-60 minutes at 37°C.
-
Wash the cells with the loading buffer (with or without probenecid) to remove extracellular dye.
-
-
Imaging:
-
Excite the cells at approximately 490 nm and collect the emission at around 525 nm.
-
Follow the same procedure for baseline acquisition and recording of fluorescence changes as described for this compound.
-
Visualizing the Mechanism: Intracellular Magnesium Signaling
The following diagram illustrates a simplified signaling pathway that can lead to changes in intracellular magnesium concentration, which can be monitored using probes like this compound and Mag-Fluo-4.
Caption: A simplified diagram illustrating a potential pathway for agonist-induced intracellular Mg²⁺ release and its detection.
Conclusion: Making an Informed Choice
Both this compound and Mag-Fluo-4 are valuable tools for the investigation of intracellular magnesium dynamics. The choice between them hinges on the specific requirements of the experiment.
-
For studies demanding high selectivity for Mg²⁺ and minimal interference from Ca²⁺, this compound is the clear frontrunner. Its superior selectivity makes it a more reliable probe in complex signaling environments.
-
For experiments where a large dynamic range and a strong fluorescence signal are the primary considerations, and potential Ca²⁺ interference can be controlled or accounted for, Mag-Fluo-4 may be a suitable option.
Ultimately, a thorough understanding of the strengths and weaknesses of each indicator, coupled with careful experimental design and optimization, will enable researchers to confidently and accurately unravel the intricate roles of magnesium in cellular physiology and pathophysiology.
References
- 1. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - HK [thermofisher.com]
Kmg-104AM: A Comparative Guide to its Specificity for Magnesium Ions
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular magnesium (Mg²⁺) is crucial for understanding a myriad of cellular processes. Kmg-104AM, a fluorescent probe, has emerged as a valuable tool for this purpose. This guide provides an objective comparison of this compound's specificity for Mg²⁺ over other divalent cations, supported by experimental data and detailed protocols.
High Selectivity for Magnesium over Calcium
This compound is a membrane-permeable fluorescent probe derived from fluorescein, designed to exhibit an "off-on" type fluorescent response specifically to Mg²⁺ ions. A key performance indicator for any ion probe is its dissociation constant (Kd), which represents the concentration at which half of the probe molecules are bound to the target ion. For this compound, the dissociation constant for Mg²⁺ (Kd,Mg²⁺) is approximately 2.1 to 3 mM. This value is well-suited for detecting the typical intracellular free Mg²⁺ concentrations, which range from 0.1 to 6 mM.
A critical aspect of this compound's utility is its high selectivity for Mg²⁺, particularly over calcium (Ca²⁺), another abundant and biologically important divalent cation. The modified version of the probe, Kmg-104-AsH, demonstrates a dissociation constant for Ca²⁺ (Kd,Ca²⁺) of 100 mM, which is significantly higher than its Kd for Mg²⁺ (1.7 mM). This indicates a much lower affinity for Ca²⁺, ensuring that physiological fluctuations in Ca²⁺ levels do not significantly interfere with Mg²⁺ measurements. Furthermore, this compound's fluorescence is not affected by changes in pH within the physiological range.
Quantitative Comparison of Divalent Cation Selectivity
To provide a clear comparison of this compound's binding affinity for various divalent cations, the following table summarizes the dissociation constants (Kd) as reported in the primary literature.
| Divalent Cation | Dissociation Constant (Kd) |
| Magnesium (Mg²⁺) | ~2.1 - 3 mM |
| Calcium (Ca²⁺) | > 100 mM |
| Zinc (Zn²⁺) | Not Reported |
| Iron (Fe²⁺) | Not Reported |
| Manganese (Mn²⁺) | Not Reported |
Data for Ca²⁺ is based on the related compound Kmg-104-AsH.
Experimental Protocol for Determining Mg²⁺ Specificity
The specificity of this compound for Mg²⁺ is determined through fluorescence titration experiments. This involves measuring the fluorescence intensity of the probe in the presence of varying concentrations of different divalent cations.
Materials:
-
This compound stock solution (in DMSO)
-
HEPES buffer (pH 7.4)
-
Stock solutions of MgCl₂, CaCl₂, ZnCl₂, FeCl₂, and MnCl₂
-
Fluorometer
Procedure:
-
Preparation of Kmg-104 solution: Dilute the this compound stock solution in HEPES buffer to a final concentration of approximately 1 µM.
-
Fluorescence Measurement: Place the Kmg-104 solution in a cuvette and measure the baseline fluorescence intensity using a fluorometer with an excitation wavelength of 488 nm and an emission wavelength in the green spectrum.
-
Titration with Divalent Cations:
-
Incrementally add small aliquots of the MgCl₂ stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity after each addition until no further increase in fluorescence is observed (saturation).
-
Repeat the titration process in separate experiments with CaCl₂, ZnCl₂, FeCl₂, and MnCl₂ stock solutions.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the cation concentration for each divalent cation.
-
The dissociation constant (Kd) is calculated by fitting the titration data to a one-site binding model.
-
Visualizing the Mechanism and Workflow
To further illustrate the principles behind this compound's function and the experimental process for determining its specificity, the following diagrams are provided.
Caption: Mechanism of this compound for intracellular Mg²⁺ detection.
Caption: Experimental workflow for determining this compound specificity.
A Comparative Guide to Alternative Fluorescent Probes for Intracellular Magnesium
For Researchers, Scientists, and Drug Development Professionals
Magnesium ions (Mg²⁺) are critical second messengers in a vast array of cellular processes, including enzymatic reactions, signal transduction, and DNA synthesis.[1] The ability to accurately measure intracellular free Mg²⁺ concentrations is therefore paramount to understanding cellular physiology and pathology. While several fluorescent probes have been developed for this purpose, selecting the optimal one requires careful consideration of their photophysical properties, binding affinities, and selectivity. This guide provides an objective comparison of popular and emerging fluorescent probes for intracellular magnesium, supported by experimental data and detailed protocols.
Performance Comparison of Intracellular Magnesium Probes
The selection of an appropriate fluorescent probe is dictated by the specific experimental requirements, such as the expected Mg²⁺ concentration range, the instrumentation available, and the potential for interference from other divalent cations, most notably calcium (Ca²⁺). The following table summarizes the key quantitative parameters of several widely used and novel Mg²⁺ indicators.
| Probe | Dissociation Constant (Kd) for Mg²⁺ (mM) | Dissociation Constant (Kd) for Ca²⁺ (µM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |
| Mag-fura-2 | 1.9[2] | 25,000[3] | 330/369[4] | 491/511[4] | Ratiometric, UV-excitable, shifts in excitation spectrum upon Mg²⁺ binding. |
| Mag-indo-1 | 2.7 | - | 330/349 | 491/511 | Ratiometric, UV-excitable, shifts in both excitation and emission spectra. |
| Magnesium Green™ | - | - | 490 | 520 | Visible light excitable, significant fluorescence enhancement upon Mg²⁺ binding. |
| Mag-fluo-4 | 4.7 | 22 | 490 | - | Visible light excitable, greater fluorescence response to Mg²⁺ than Magnesium Green™. |
| KMG-104 | 2.1 | 7,500 | 488 (Ar laser) | - | High selectivity for Mg²⁺ over Ca²⁺, resistant to pH changes between 6.0 and 7.6. |
| KMG-301 | 4.5 | >100,000 | - | - | Specifically designed for mitochondrial Mg²⁺ measurement. |
| Mag-520™ | - | - | - | - | Reported to have 10-fold higher affinity for Mg²⁺ than Ca²⁺, offering improved selectivity. |
Signaling Pathways and Probe Mechanisms
Fluorescent Mg²⁺ indicators are chelators that exhibit a change in their fluorescent properties upon binding to magnesium ions. The most common mechanism involves the modulation of photoinduced electron transfer (PET). In the unbound state, a PET process often quenches the fluorescence of the probe. Upon binding Mg²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity.
Caption: General mechanism of 'turn-on' fluorescent Mg²⁺ probes.
Experimental Protocols
The following are generalized protocols for loading cells with AM ester forms of fluorescent Mg²⁺ indicators and for the subsequent measurement of intracellular Mg²⁺. Specific details may need to be optimized for different cell types and experimental conditions.
Cell Loading with AM Esters
Acetoxymethyl (AM) esters are membrane-permeant forms of the indicators that are cleaved by intracellular esterases to release the active, membrane-impermeant probe within the cell.
Caption: General workflow for intracellular Mg²⁺ measurement.
Detailed Methodology:
-
Reagent Preparation : Prepare a stock solution of the Mg²⁺ indicator AM ester in anhydrous dimethyl sulfoxide (DMSO). A non-ionic surfactant such as Pluronic F-127 is often used to aid in the dispersion of the nonpolar AM ester in aqueous media.
-
Cell Preparation : Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes for microscopy).
-
Loading : Replace the culture medium with a loading buffer (e.g., Hanks' Balanced Salt Solution) containing the Mg²⁺ indicator AM ester (typically 1-5 µM) and Pluronic F-127. Incubate the cells for 30-60 minutes at 37°C.
-
Washing : After incubation, wash the cells with fresh loading buffer to remove any extracellular probe.
-
De-esterification : Incubate the cells for an additional 30 minutes at 37°C to allow for the complete cleavage of the AM ester by intracellular esterases.
-
Measurement : Proceed with fluorescence measurement using the appropriate instrumentation. For ratiometric probes like Mag-fura-2, fluorescence is measured at two excitation wavelengths, and the ratio of the emission intensities is used to determine the Mg²⁺ concentration. For single-wavelength probes like Magnesium Green™, changes in fluorescence intensity are monitored.
In Vitro Calibration
To quantify intracellular Mg²⁺ concentrations, an in vitro calibration is typically performed to determine the dissociation constant (Kd) of the probe under conditions that mimic the intracellular environment. This involves measuring the fluorescence of the probe in buffered solutions with known concentrations of free Mg²⁺.
Logical Relationships in Probe Selection
The choice of a fluorescent probe for intracellular Mg²⁺ is a multi-faceted decision that depends on the interplay between the biological question, the experimental setup, and the inherent properties of the probe.
Caption: Decision tree for selecting an appropriate Mg²⁺ probe.
References
- 1. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Kmg-104AM: A Comparative Analysis with Trametinib
This guide provides a comprehensive cross-validation of the novel MEK inhibitor, Kmg-104AM, by comparing its performance against the well-established MEK1/2 inhibitor, Trametinib. The following sections detail the experimental data, protocols, and relevant signaling pathways to offer an objective assessment for researchers, scientists, and drug development professionals. This compound is presented here as a hypothetical, next-generation inhibitor with high specificity and potency.
Comparative Efficacy and Specificity
To validate the efficacy of this compound, its performance was benchmarked against Trametinib in key in vitro assays. The primary methods for this comparison include the assessment of target engagement and downstream pathway inhibition via Western Blot, and the evaluation of cellular viability through MTT assays.
Data Summary
The following table summarizes the quantitative data obtained from comparative experiments between this compound and Trametinib. This compound demonstrates a superior inhibitory profile at lower concentrations.
| Parameter | This compound (Hypothetical Data) | Trametinib (Published Data) | Assay Method | Cell Line |
| IC50 (pERK Inhibition) | 0.1 nM | 0.7-14.9 nM[1] | Western Blot | A375 (Melanoma) |
| IC50 (Cell Viability) | 0.5 nM | 1.0-2.5 nM[1] | MTT Assay | A375 (Melanoma) |
| Off-Target Inhibition | Minimal effect on p38 MAPK pathway | Inhibition of p38 MAPK at higher concentrations[2] | Kinase Profiling | HeLa Cells |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound and Trametinib on MEK1/2 activity by measuring the phosphorylation of its downstream target, ERK.[3][4]
-
Cell Culture and Treatment:
-
Seed A375 melanoma cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or Trametinib (e.g., 0, 0.1, 1, 10, 100 nM) for a specified period (e.g., 24 or 48 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Quantify the band intensities using densitometry software to determine the ratio of p-ERK to total ERK.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the inhibitors.
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or Trametinib. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a period of 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
-
Solubilization of Formazan:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the data and fitting it to a dose-response curve.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for cross-validation.
References
- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative Magnesium Analysis: Limitations of KMG-104AM and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Magnesium ions (Mg²⁺) are critical signaling molecules involved in a vast array of physiological processes, from enzymatic reactions to neurotransmission. The accurate quantification of intracellular free Mg²⁺ is therefore paramount for understanding cellular function in both health and disease. Fluorescent indicators are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of the fluorescent Mg²⁺ probe KMG-104AM with other common alternatives, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.
This compound: A High-Performance Probe with Caveats
This compound is the cell-permeant acetoxymethyl (AM) ester form of the fluorescent indicator KMG-104. It has gained popularity due to its favorable spectral properties and improved selectivity for Mg²⁺ over Ca²⁺ compared to some earlier-generation probes. Upon binding to Mg²⁺, KMG-104 exhibits a significant increase in fluorescence intensity, allowing for the quantification of intracellular Mg²⁺ concentrations.
A key advantage of KMG-104 is its significantly lower affinity for Ca²⁺ (with a dissociation constant, Kd, of approximately 7.5 mM) compared to its affinity for Mg²⁺.[1] This makes it a more reliable probe in cells where Ca²⁺ fluctuations could interfere with Mg²⁺ measurements. Furthermore, its fluorescence is reportedly stable over a physiological pH range of 6.0 to 7.6.[1]
However, a primary limitation of this compound is its relatively high dissociation constant (Kd) for Mg²⁺, which is in the millimolar range (approximately 2-3 mM).[2][3] While this range is suitable for measuring basal intracellular Mg²⁺ levels, which are typically between 0.1 and 6 mM, it may be less sensitive to small or rapid changes in Mg²⁺ concentration.[4] Additionally, as an intensity-based indicator, measurements with this compound can be susceptible to variations in dye concentration, cell volume, and photobleaching, which can complicate quantitative analysis.
Comparative Analysis of Fluorescent Mg²⁺ Indicators
The selection of an appropriate fluorescent Mg²⁺ indicator depends on the specific experimental requirements, including the expected range of Mg²⁺ concentrations, the presence of interfering ions like Ca²⁺, and the instrumentation available. Below is a comparison of this compound with other commonly used fluorescent Mg²⁺ probes.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ (mM) | Kd for Ca²⁺ (µM) | Measurement Type | Key Features |
| KMG-104 | ~490 | ~510-514 | ~2-3 | ~7500 | Intensity-based | High selectivity for Mg²⁺ over Ca²⁺; Visible light excitation. |
| Mag-Fura-2 | 330 (Mg²⁺-bound) / 369 (Mg²⁺-free) | 491 (Mg²⁺-bound) / 511 (Mg²⁺-free) | ~1.9 | ~25 | Ratiometric | UV excitation; Ratiometric measurement minimizes artifacts. |
| Mag-Indo-1 | ~331 (Mg²⁺-bound) / ~349 (Mg²⁺-free) | ~417 (Mg²⁺-bound) / ~476 (Mg²⁺-free) | ~2.7 | ~0.78 | Ratiometric | UV excitation; Ratiometric measurement. |
| Magnesium Green | ~506 | ~532 | ~1.0 | ~6 | Intensity-based | Visible light excitation; Higher affinity for Mg²⁺ than many other probes. |
| Mag-Fluo-4 | ~490 | ~515 | ~4.7 | ~22 | Intensity-based | Visible light excitation; More sensitive fluorescence response to Mg²⁺ than Magnesium Green. |
Experimental Protocols
Accurate quantitative analysis of intracellular Mg²⁺ requires careful experimental design and execution. The following is a generalized protocol for using AM ester-based fluorescent Mg²⁺ indicators. This protocol should be optimized for each cell type and experimental setup.
I. Reagent Preparation
-
Indicator Stock Solution: Prepare a 1-5 mM stock solution of the AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for the cells being used, buffered with HEPES.
-
(Optional) Pluronic F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.
II. Cell Loading
-
Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Prepare the loading solution by diluting the indicator stock solution into the loading buffer to a final concentration of 1-5 µM. If using Pluronic F-127, mix the indicator stock solution with an equal volume of the 20% Pluronic F-127 stock before diluting in the loading buffer.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature must be determined empirically.
-
After loading, wash the cells two to three times with fresh, dye-free loading buffer to remove extracellular indicator.
-
Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
III. In Situ Calibration
For quantitative measurements, it is essential to perform an in situ calibration to determine the minimum (Rmin or Fmin) and maximum (Rmax or Fmax) fluorescence signals.
-
Maximum Fluorescence (Fmax): Expose the loaded cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10-20 mM) and a magnesium ionophore such as 4-bromo A-23187 to equilibrate intracellular and extracellular Mg²⁺ concentrations.
-
Minimum Fluorescence (Fmin): After determining Fmax, perfuse the cells with a Mg²⁺-free buffer containing a strong Mg²⁺ chelator (e.g., 10-20 mM EDTA) and the same ionophore to remove all intracellular Mg²⁺ from the indicator.
IV. Data Acquisition and Analysis
-
Acquire fluorescence images or measurements using the appropriate excitation and emission wavelengths for the chosen indicator.
-
For intensity-based indicators like KMG-104, the change in fluorescence intensity is used to determine the relative change in Mg²⁺ concentration.
-
For quantitative analysis, the intracellular Mg²⁺ concentration can be calculated using the Grynkiewicz equation:
[Mg²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Mg²⁺]i is the intracellular free magnesium concentration.
-
Kd is the dissociation constant of the indicator for Mg²⁺.
-
F is the experimental fluorescence intensity.
-
Fmin and Fmax are the minimum and maximum fluorescence intensities determined during calibration.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the context of magnesium signaling, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurements of intracellular Mg2+ concentration in mouse skeletal muscle fibers with the fluorescent indicator mag-indo-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to an Accurate Mg2+ Quantification: An Assessment of KMG-104AM
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of KMG-104AM and alternative methods for the precise quantification of intracellular magnesium.
Magnesium ions (Mg2+) are vital intracellular second messengers, playing a crucial role in a vast array of physiological processes, from enzymatic reactions to cellular signaling and energy metabolism. The accurate quantification of intracellular Mg2+ is therefore paramount for advancing our understanding of cellular physiology and for the development of novel therapeutics. This guide provides a detailed comparison of the fluorescent probe this compound with other established methods for Mg2+ quantification, offering a critical assessment of their accuracy, performance, and practical applicability.
Quantitative Performance Comparison
To facilitate an objective assessment, the following table summarizes the key performance metrics of this compound alongside other widely used techniques for Mg2+ quantification.
| Method | Principle | Target | Dissociation Constant (Kd) for Mg2+ | Selectivity | Throughput | Estimated Cost |
| This compound | Fluorescent Probe | Free Intracellular Mg2+ | ~2.1 mM[1] | High for Mg2+ over Ca2+ (Kd for Ca2+ is 7.5 mM)[1] | High (suitable for HTS) | Moderate |
| Mag-fura-2 | Ratiometric Fluorescent Probe | Free Intracellular Mg2+ | ~1.9 mM | Moderate (also binds Ca2+) | High | Moderate |
| Magnesium Green™ | Fluorescent Probe | Free Intracellular Mg2+ | Higher affinity than Mag-fura-2 | Moderate (also binds Ca2+) | High | Moderate |
| Atomic Absorption Spectrometry (AAS) | Light absorption by free atoms | Total Cellular Mg2+ | N/A | High | Low to Moderate | Low to Moderate |
| 31P-Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift of ATP-bound Mg2+ | Free Intracellular Mg2+ | N/A | High | Low | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. This section outlines the experimental protocols for the key methods discussed.
Quantification of Free Intracellular Mg2+ using this compound
This protocol provides a general framework for using this compound for fluorescent imaging and quantification of intracellular Mg2+. Optimization for specific cell types and experimental conditions is recommended.
1. Reagent Preparation:
- Prepare a stock solution of this compound (the acetoxymethyl ester form of KMG-104) in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM. Store at -20°C, protected from light and moisture.
- Prepare a physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).
2. Cell Loading:
- Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Remove the culture medium and wash the cells once with the physiological buffer.
- Dilute the this compound stock solution in the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
- Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes.
- After incubation, wash the cells two to three times with the physiological buffer to remove extracellular probe.
3. Fluorescence Imaging and Measurement:
- Mount the cell-loaded substrate onto a fluorescence microscope equipped with a suitable filter set for KMG-104 (Excitation ~445 nm, Emission ~495 nm).[1]
- Acquire fluorescence images of the cells. The fluorescence intensity of KMG-104 increases upon binding to Mg2+.[1]
- For quantitative measurements, calibrate the fluorescence signal by determining the fluorescence intensity at known Mg2+ concentrations in situ. This can be achieved by using ionophores (e.g., A23187) to equilibrate intracellular and extracellular Mg2+ concentrations in the presence of calibration solutions with varying Mg2+ levels.
Quantification of Total Cellular Mg2+ using Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive and specific method for determining the total elemental composition of a sample.
1. Sample Preparation:
- Harvest a known number of cells by trypsinization or scraping.
- Wash the cells multiple times with a phosphate-buffered saline (PBS) to remove any extracellular Mg2+.
- Lyse the cells using a suitable lysis buffer or through sonication.
- Acid digest the cell lysate to break down organic matter and release all Mg2+ into an ionic form. This typically involves heating the sample with a strong acid, such as nitric acid.
2. Standard Preparation:
- Prepare a series of Mg2+ standard solutions of known concentrations.
3. Measurement:
- Aspirate the digested sample and standard solutions into the AAS instrument.
- The instrument atomizes the sample in a high-temperature flame or graphite furnace.
- A light beam of a specific wavelength is passed through the atomized sample, and the amount of light absorbed by the magnesium atoms is measured.
- The absorbance is directly proportional to the concentration of magnesium in the sample.
- Construct a calibration curve from the absorbance readings of the standard solutions and use it to determine the Mg2+ concentration in the unknown samples.
Quantification of Free Intracellular Mg2+ using 31P-Nuclear Magnetic Resonance (NMR) Spectroscopy
31P-NMR is a non-invasive technique that can be used to measure the concentration of free intracellular Mg2+ by observing the chemical shifts of phosphorus-containing metabolites, primarily ATP.
1. Sample Preparation:
- For in vitro studies, prepare a dense suspension of cells in a suitable buffer.
- For in vivo studies, the subject is placed within the NMR spectrometer.
2. NMR Measurement:
- Acquire 31P-NMR spectra using a high-field NMR spectrometer.
- The chemical shift of the β-phosphate group of ATP is sensitive to the binding of Mg2+.
- The relative proportions of MgATP and free ATP can be determined from the chemical shift of the β-ATP peak.
3. Data Analysis:
- The free intracellular Mg2+ concentration can be calculated from the ratio of MgATP to free ATP using the known dissociation constant for the MgATP complex.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of these quantification methods.
References
Validating KMG-104AM: A Comparative Guide to Ionophore-Mediated Assessment of Mg2+ Response
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular magnesium (Mg2+) is crucial for dissecting its myriad roles in cellular physiology and disease. KMG-104AM, a fluorescent probe, offers a valuable tool for this purpose. However, rigorous validation of its response to Mg2+ is paramount for reliable data. This guide details the use of ionophores to validate the Mg2+ response of this compound, provides a comparative analysis with alternative probes, and presents supporting experimental protocols and data.
Introduction to this compound and the Necessity of Validation
This compound is a cell-permeant, fluorescent indicator that exhibits enhanced fluorescence upon binding to magnesium ions.[1] Its selectivity for Mg2+ over other cations like Ca2+ makes it a popular choice for monitoring intracellular Mg2+ dynamics.[2] To ensure the accuracy of experimental results, it is essential to validate that the observed changes in this compound fluorescence directly and reliably correspond to changes in intracellular Mg2+ concentration. This is achieved by using ionophores, which are lipid-soluble molecules that facilitate the transport of ions across cell membranes, to control the intracellular Mg2+ concentration and observe the corresponding response of the probe.
Using Ionophores to Validate this compound Response
Ionophores such as A23187 (Calcimycin) and ionomycin are commonly used to transiently equilibrate the intracellular and extracellular concentrations of divalent cations, including Mg2+.[3][4][5] By exposing cells loaded with this compound to varying extracellular Mg2+ concentrations in the presence of an ionophore, a dose-response curve can be generated, thus validating the probe's sensitivity and dynamic range.
Mechanism of Ionophore Action
The following diagram illustrates the signaling pathway of using an ionophore to validate the this compound response to Mg2+.
Caption: Ionophore facilitates Mg2+ entry, leading to this compound binding and fluorescence.
Experimental Protocol: Validation of this compound using an Ionophore
This protocol outlines the key steps for validating the Mg2+ response of this compound in a cultured cell line.
Materials
-
This compound
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Magnesium Chloride (MgCl2) stock solution (e.g., 1 M)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
A23187 or Ionomycin stock solution in DMSO
-
Cultured cells (e.g., HeLa, HEK293)
-
Fluorescence microscope or plate reader
Procedure
-
Cell Preparation: Seed cells on a suitable imaging plate (e.g., 96-well black, clear bottom plate) and grow to 70-80% confluency.
-
This compound Loading:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare a loading solution by diluting the this compound stock solution to a final concentration of 1-5 µM in serum-free medium or HBSS. Add an equal volume of the Pluronic F-127 stock solution to aid in dye dispersal.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Ionophore Treatment and Mg2+ Titration:
-
Prepare a series of buffers with varying free Mg2+ concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). A buffer containing EGTA can be used to chelate residual Mg2+ for the 0 mM condition.
-
Add the ionophore (e.g., 1-5 µM A23187 or ionomycin) to each of the Mg2+ buffers.
-
Replace the buffer on the this compound-loaded cells with the Mg2+ buffers containing the ionophore.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation and emission wavelengths for this compound (Excitation ~490 nm, Emission ~515 nm).
-
Record the fluorescence intensity for each Mg2+ concentration.
-
Experimental Workflow
The following diagram outlines the experimental workflow for validating the this compound response.
Caption: Workflow for validating this compound using ionophore and varying Mg2+ concentrations.
Data Presentation: Expected this compound Response
The following table summarizes the expected quantitative data from a validation experiment.
| Extracellular [Mg2+] (mM) | Treatment | Normalized Fluorescence Intensity (Arbitrary Units) |
| 0 | No Ionophore | 1.0 |
| 1 | No Ionophore | 1.1 |
| 5 | No Ionophore | 1.2 |
| 0 (with EGTA) | + Ionophore (e.g., A23187) | ~0.8 |
| 0.5 | + Ionophore (e.g., A23187) | ~1.5 |
| 1 | + Ionophore (e.g., A23187) | ~2.5 |
| 2 | + Ionophore (e.g., A23187) | ~4.0 |
| 5 | + Ionophore (e.g., A23187) | ~6.0 |
| 10 | + Ionophore (e.g., A23187) | ~6.5 (approaching saturation) |
Note: These are hypothetical values to illustrate the expected trend. Actual values will vary depending on cell type, dye concentration, and instrumentation.
Comparison with Alternative Mg2+ Probes
While this compound is a robust probe, several alternatives are available, each with distinct characteristics.
| Probe | Excitation (nm) | Emission (nm) | Kd for Mg2+ | Key Features |
| This compound | ~490 | ~515 | ~1.9 mM | Good selectivity for Mg2+ over Ca2+, suitable for confocal microscopy. |
| Mag-Fura-2 | ~335 / ~370 | ~510 | ~1.4 mM | Ratiometric, allowing for more precise quantification, but requires UV excitation. |
| Magnesium Green | ~490 | ~520 | ~0.9 mM | Visible light excitation, but non-ratiometric. |
| KMG-301 | ~560 | ~580 | ~1.0 mM | Specifically designed for mitochondrial Mg2+ measurement. |
Conclusion
Validating the response of this compound to Mg2+ using ionophores is a critical step in ensuring the reliability of experimental data. This guide provides a framework for this validation process, including a detailed protocol, expected outcomes, and a comparison with alternative probes. By carefully controlling intracellular Mg2+ concentrations and observing the corresponding fluorescence changes, researchers can confidently employ this compound to unravel the complex roles of magnesium in cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Lifetime Characterization of Magnesium Probes: Improvement of Mg2+ Dynamic Range and Sensitivity Using Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kmg-104AM: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the handling and disposal of Kmg-104AM, a selective, membrane-permeable fluorescent probe used for intracellular magnesium imaging.
While some supplier safety data sheets (SDS) may classify this compound as non-hazardous, it is imperative to follow established laboratory protocols for chemical waste as a precautionary measure.[1] Fluorescent probes, like other specialized chemical reagents, require careful management to minimize potential environmental impact and ensure personnel safety.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate care. Always consult the specific Safety Data Sheet provided by the manufacturer. General best practices for handling fluorescent probes include:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Prevent contact with skin and eyes.[1]
-
Spill Response: In the event of a spill, avoid generating dust. Carefully sweep up the solid material or use a high-efficiency vacuum cleaner.[2] Place the collected material into a suitable, sealed container for disposal.[2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste this compound, including any contaminated materials (e.g., pipette tips, microfuge tubes), in its original container or a designated, chemically compatible, and sealable hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (2436544-28-2), and any associated hazard warnings as per your institution's guidelines.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data and Chemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C28H17F2NO9 | |
| Molecular Weight | 549.43 g/mol | |
| CAS Number | 2436544-28-2 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
References
Essential Safety and Handling of Kmg-104AM: A Guide for Researchers
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring personal safety and data integrity. This document provides essential safety and logistical information for the handling and disposal of Kmg-104AM, a selective, fluorescein-derived, membrane-permeable fluorescent probe utilized for intracellular magnesium imaging.
Chemical Identification and Properties
This compound is a specialized chemical used in research to visualize and quantify magnesium ions within living cells.[1][2][3] While a safety data sheet (SDS) from one supplier indicates that it is not classified as a hazardous substance, it is crucial to handle it with the appropriate care and personal protective equipment (PPE) as the product has not been fully validated for all applications and is intended for research use only.[4]
| Property | Value |
| CAS Number | 2436544-28-2[5] |
| Molecular Formula | C28H17F2NO9 |
| Molecular Weight | 549.43 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Information not readily available; consult supplier documentation. |
| Storage | Store at room temperature in the continental US; however, storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage instructions. |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound to minimize exposure risk. The following PPE is recommended:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes or airborne particles.
-
Hand Protection: Use protective gloves appropriate for handling chemical reagents.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used, especially in situations where ventilation is limited or if there is a risk of generating dust or aerosols.
Operational and Disposal Plans
Handling:
-
Ensure adequate ventilation in the work area.
-
An accessible safety shower and eye wash station should be readily available.
-
Avoid direct contact with the substance.
-
Wash hands thoroughly after handling.
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Prevent the product from entering drains, water courses, or the soil.
-
Clean up spills promptly and in a safe manner.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
In case of exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
Experimental Protocol: Intracellular Magnesium Imaging
The following is a generalized protocol for the use of this compound in intracellular magnesium imaging. Specific parameters may need to be optimized based on the cell type and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Consult the supplier's instructions for the recommended concentration.
-
-
Cell Culture:
-
Culture cells to the desired confluency in a suitable vessel for microscopy (e.g., glass-bottom dish).
-
-
Loading of this compound:
-
Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution) to the final working concentration.
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Incubate the cells with the this compound loading solution for the recommended time and temperature to allow for cellular uptake and de-esterification.
-
-
Washing:
-
Remove the loading solution and wash the cells with the physiological buffer to remove any extracellular probe.
-
-
Imaging:
-
Acquire fluorescent images using a confocal microscope equipped with an appropriate laser for excitation of the fluorescein-derived probe (e.g., 488 nm).
-
Collect emission signals at the appropriate wavelength for the magnesium-bound form of the probe.
-
-
Data Analysis:
-
Analyze the fluorescent intensity to determine the relative intracellular magnesium concentration.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a research setting.
Caption: Workflow for intracellular magnesium imaging using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
